molecular formula C16H10O8 B3052692 [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid CAS No. 4371-27-1

[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid

Cat. No.: B3052692
CAS No.: 4371-27-1
M. Wt: 330.24 g/mol
InChI Key: YENVMPPRTXICRT-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid is a useful research compound. Its molecular formula is C16H10O8 and its molecular weight is 330.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408156. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,6-dicarboxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O8/c17-13(18)7-3-1-4-8(14(19)20)11(7)12-9(15(21)22)5-2-6-10(12)16(23)24/h1-6H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENVMPPRTXICRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)C2=C(C=CC=C2C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324998
Record name [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4371-27-1
Record name NSC408156
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408156
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic Acid

Introduction

This compound, systematically named 2,2',6,6'-tetracarboxy-1,1'-biphenyl (commonly abbreviated as H₄BPTC), is a highly functionalized aromatic compound of significant interest in the fields of coordination chemistry and materials science.[1] Its molecular architecture, characterized by a biphenyl core flanked by four carboxylic acid groups in sterically demanding positions, imparts a unique combination of rigidity and coordinative potential. This structure makes H₄BPTC a premier building block, or "ligand," for the rational design and synthesis of advanced porous materials such as Metal-Organic Frameworks (MOFs) and coordination polymers.[1] The physical properties of H₄BPTC are not merely data points; they are critical parameters that dictate its behavior during synthesis, purification, and its ultimate performance in functional materials. This guide provides a comprehensive examination of these properties, offering both established data and field-proven insights for researchers and development professionals.

Molecular and Structural Properties

The foundation of H₄BPTC's physical characteristics lies in its distinct molecular structure. Unlike a simple biphenyl, which can adopt a planar conformation, the four carboxylic acid groups at the 2,2',6,6'- positions create significant steric hindrance. This forces a pronounced twist along the central C-C bond connecting the two phenyl rings.

Key Identifiers and Molecular Data
PropertyValueSource(s)
CAS Number 4371-27-1
Molecular Formula C₁₆H₁₀O₈[2]
Molecular Weight 330.25 g/mol
Canonical SMILES C1=CC(=C(C(=C1)C2=C(C=CC=C2C(=O)O)C(=O)O)C(=O)O)C(=O)O
InChI Key YENVMPPRTXICRT-UHFFFAOYSA-N[1]
Stereochemistry and Conformation

The defining structural feature of H₄BPTC is the dihedral angle between its two phenyl rings. In coordination complexes, these rings are observed to be nearly perpendicular to one another.[3][4] This twisted conformation is a direct consequence of minimizing the steric repulsion between the bulky carboxylic acid groups. This non-planarity is crucial; it prevents the formation of simple, flat sheet-like structures and instead promotes the assembly of complex, three-dimensional networks when coordinated with metal ions.[1][5][6] The steric crowding also influences the coordination modes of the carboxylate groups, making H₄BPTC a versatile yet predictable ligand in crystal engineering.[3][6]

Caption: 2D representation of the H₄BPTC molecular structure.

Physicochemical Properties

The bulk physical properties of H₄BPTC are a direct manifestation of its rigid and highly polar molecular structure.

Thermal Properties

The thermal behavior of a compound is paramount for determining appropriate conditions for synthesis, purification, and material processing.

PropertyValueSignificanceSource(s)
Physical Form SolidCrystalline or microcrystalline powder at ambient conditions.
Melting Point 390 °CIndicates high lattice energy and thermal stability.
Boiling Point 561.2 ± 50.0 °C (at 760 mmHg)Theoretical value; substance likely decomposes before boiling.

The exceptionally high melting point is indicative of strong intermolecular forces within the crystal lattice. These forces are primarily extensive hydrogen bonding between the carboxylic acid groups of adjacent molecules, which form stable dimer motifs, and potential π-π stacking interactions between the biphenyl cores. This inherent thermal robustness allows H₄BPTC to be used in high-temperature reactions, such as solvothermal and hydrothermal syntheses of MOFs, without degradation.[5][6]

Experimental Protocol: Thermal Property Analysis via TGA/DSC

Objective: To determine the thermal stability and phase transition temperatures of H₄BPTC.

Methodology Rationale: Thermogravimetric Analysis (TGA) is used to measure changes in mass as a function of temperature, identifying the decomposition temperature. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample, identifying phase transitions like melting.[7][8]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of dry H₄BPTC powder into an aluminum or ceramic TGA/DSC pan.

  • Instrument Setup (TGA):

    • Place the sample pan in the TGA furnace.

    • Purge with an inert atmosphere (e.g., Nitrogen) at a flow rate of 50 mL/min to prevent oxidative decomposition.

    • Equilibrate at 30 °C.

    • Apply a temperature ramp of 10 °C/min from 30 °C to 600 °C.[9]

  • Instrument Setup (DSC):

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge with an inert atmosphere.

    • Equilibrate at 30 °C.

    • Apply a temperature ramp of 10 °C/min from 30 °C to 420 °C (above the expected melting point).

  • Data Analysis:

    • TGA Thermogram: Analyze the curve for the onset of mass loss, which indicates the beginning of thermal decomposition.

    • DSC Thermogram: Identify the endothermic peak corresponding to the melting point. The peak's onset temperature is typically reported as the melting point.[7]

Caption: Workflow for thermal analysis of H₄BPTC.

Solubility and Acidity

Solubility: H₄BPTC exhibits limited solubility in water and common organic solvents at room temperature. This is due to its rigid, crystalline nature and the strong intermolecular hydrogen bonds that must be overcome for solvation to occur. However, its solubility increases significantly in polar aprotic solvents like DMSO and DMF, and in water under hydrothermal conditions (high temperature and pressure), which is a common method for synthesizing its corresponding MOFs.[1][5] The poor solubility in many systems necessitates careful solvent selection during synthesis and purification to ensure complete reaction and to facilitate crystallization of the desired product.

Acidity (pKa): As a tetracarboxylic acid, H₄BPTC is a polyprotic acid with four distinct acid dissociation constants (pKa₁, pKa₂, pKa₃, pKa₄). While experimentally determined values are not readily available in the literature, it is understood that these values are critical for controlling the deprotonation state of the ligand during MOF synthesis. The pH of the reaction mixture directly influences the coordination mode of the carboxylate groups and, consequently, the final structure of the resulting framework.[5] The pKa values are influenced by strong intramolecular hydrogen bonding and the electrostatic environment created by the proximity of the four acidic groups.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the chemical identity and purity of H₄BPTC.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm). The four carboxylic acid protons are expected to give rise to a single, broad resonance at a very high chemical shift (>10 ppm), which may be concentration-dependent and can exchange with trace water in the solvent.[11][12]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxyl carbons (~165-175 ppm) and a set of signals for the non-equivalent aromatic carbons in the region of ~120-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[13]

  • O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the O-H stretching in hydrogen-bonded carboxylic acid dimers.

  • C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid group.

  • C=C Stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

UV-Visible Spectroscopy

The UV-Vis spectrum in a suitable solvent like ethanol or acetonitrile would be dominated by π → π* electronic transitions of the biphenyl aromatic system.[9] One would expect to see strong absorption bands in the UV region, typically below 300 nm. This technique is particularly useful for quantitative analysis and for studying electronic interactions when the molecule is incorporated into larger systems.[13]

Safety and Handling

H₄BPTC must be handled with appropriate laboratory precautions.

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling Recommendation: Handle in a well-ventilated area or fume hood. Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.

Conclusion

The physical properties of this compound are intrinsically linked to its unique, sterically hindered molecular structure. Its high thermal stability, predictable non-planar conformation, and multiple coordination sites make it an exemplary ligand for constructing robust and functional materials. A thorough understanding of its melting point, solubility, and spectroscopic signatures is essential for any researcher aiming to exploit its full potential in the rational design of MOFs, coordination polymers, and other advanced materials.

References

  • ACS Publications. Syntheses, Structures, and Properties of Silver–Organic Frameworks Constructed with 1,1′-Biphenyl-2,2′,6,6′-tetracarboxylic Acid. Crystal Growth & Design. [Link]

  • International Union of Crystallography. 1,1′-Biphenyl-2,2′,5,5′-tetracarboxylic acid. [Link]

  • Royal Society of Chemistry. Spectra and physical data of (A2). [Link]

  • Google Patents. US3940426A - Process for producing biphenyltetracarboxylic dianhydrides.
  • Royal Society of Chemistry. Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion. Materials Horizons. [Link]

  • PubMed. Uranyl Ion Complexes with 1,1'-Biphenyl-2,2',6,6'-tetracarboxylic Acid: Structural and Spectroscopic Studies of One- to Three-Dimensional Assemblies. [Link]

  • ACS Publications. Uranyl Ion Complexes with 1,1′-Biphenyl-2,2′,6,6′-tetracarboxylic Acid: Structural and Spectroscopic Studies of One- to Three-Dimensional Assemblies. Inorganic Chemistry. [Link]

  • Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]

  • Royal Society of Chemistry. Supporting Information Contents. [Link]

  • OMICS International. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. [Link]

  • MDPI. 2,2′-((5,5′,6,6′-Tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile. [Link]

  • Journal of Alternative and Complementary Medicine. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. [Link]

  • University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • IIUM Press. Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. [Link]

  • Repositorio UCHILE. UV–vis, IR and 1H NMR spectroscopic studies and characterization of the ionic-pair between oxytetracycline and crystal violet. [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic Acid (H4BPTC): Solubility Dynamics and Solvothermal Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Coordination Chemists, and MOF Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid (commonly abbreviated as H4BPTC) is a highly sterically hindered, rigid tetradentate ligand extensively utilized in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers[1]. The unique orthogonal twist of its biphenyl backbone, combined with four proximal carboxylic acid groups, allows for the construction of robust, porous 2D and 3D architectures. However, the same structural features that make H4BPTC an excellent structural pillar also drastically reduce its solubility in standard solvent systems, presenting a significant bottleneck during solvothermal synthesis[2].

This whitepaper synthesizes the physicochemical solubility data of H4BPTC, explains the thermodynamic causality behind its dissolution behavior, and provides field-proven, self-validating protocols for integrating this ligand into MOF synthesis workflows.

Physicochemical Profile & Quantitative Solubility Data

The solubility of H4BPTC is highly dependent on the solvent's ability to disrupt its strong intermolecular hydrogen-bonding network. While often cited as soluble in polar aprotic solvents, practical concentrations required for high-yield MOF synthesis typically demand chemical modulation[1][2].

Table 1: H4BPTC Solubility Profile
Solvent SystemSolubility StateTemp (°C)Mechanistic Notes & Practical Utility
Water (Neutral) Sparingly Soluble20–100 °CHigh lattice energy prevents dissolution. Impractical for direct synthesis.
Water (Alkaline, pH > 8) Highly Soluble20 °CDeprotonation yields the [BPTC]⁴⁻ anion. Ideal for aqueous MOF synthesis[1].
Methanol / Ethanol Insoluble20–60 °CFails to disrupt the rigid H-bond network of the solid lattice[3].
Methanol + Pyridine Soluble60–80 °CForms a soluble H4BPTC·Pyridine adduct. Highly effective for solvothermal routes[3].
DMF / DMSO Moderately Soluble20–80 °CConcentration-dependent. Often behaves as sparingly soluble at high molarities[1][2].

Mechanistic Insights into Solubility (Causality)

As a Senior Application Scientist, it is critical to understand why a ligand behaves a certain way to rationally design a synthesis protocol, rather than relying on trial and error.

The Lattice Energy Barrier: In its solid state, the four carboxylic acid groups of H4BPTC form an extensive, tightly packed intermolecular hydrogen-bonding network. The biphenyl core adds a hydrophobic, rigid backbone that further stabilizes the crystal lattice. The thermodynamic penalty (enthalpy of lattice dissociation) required to break these bonds is too high for neutral water or standard alcohols to overcome[3].

Chemical Solubilization Strategies: To force dissolution, the lattice energy must be bypassed via chemical transformation:

  • Deprotonation (Aqueous Route): Introducing a base like Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) strips the protons from the carboxylic groups, forming the [BPTC]⁴⁻ tetranion. The resulting ion-dipole interactions with water are highly exothermic, driving immediate and complete dissolution[1]. Note: NH₄OH is preferred over NaOH to prevent residual Na⁺ ions from becoming permanently trapped within the resulting MOF pores.

  • Adduct Formation (Organic Route): In hot methanol, the addition of pyridine acts as both a base and a coordinating solvent, forming a crystalline H4BPTC·Pyridine·MeOH adduct. This disrupts the native H4BPTC hydrogen bonds, allowing the ligand to dissolve and subsequently react with metal precursors[3].

Solubilization Solid H4BPTC (Solid) High Lattice Energy Aqueous H4BPTC (Aqueous) Sparingly Soluble Solid->Aqueous Hot H2O Deprotonated [BPTC]4- (Solution) Highly Soluble Solid->Deprotonated NH4OH / NaOH Adduct H4BPTC·Pyridine Soluble Adduct Solid->Adduct Hot MeOH + Pyridine Aqueous->Deprotonated Deprotonation (pH > 7)

Fig 1. Mechanistic pathways for H4BPTC solubilization via deprotonation and adduct formation.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (e.g., solution clarification, crystal formation) serve as intrinsic checkpoints to ensure the chemical state of the ligand is correct before proceeding to solvothermal heating.

Protocol A: Base-Assisted Aqueous Solubilization (Ideal for Al/Fe MOFs)

This method utilizes volatile bases to ensure no counter-ion contamination occurs in the final framework[1].

  • Suspension: Weigh the required molar equivalent of H4BPTC and suspend it in deionized water (e.g., 100 mL per 10 mmol). The solution will appear cloudy and heterogeneous.

  • Titration: Dropwise, add concentrated Ammonium Hydroxide (NH₄OH, 28-30%) under continuous magnetic stirring.

  • Validation Check: Continue addition until the suspension transitions into a completely clear, transparent solution. This visual clarification confirms 100% deprotonation to the [BPTC]⁴⁻ state.

  • Metal Integration: Slowly add the aqueous metal salt (e.g., Al(NO₃)₃). A temporary precipitate may form; adjust the pH to ~6.0–6.5 using dilute acetic acid to modulate the coordination rate.

  • Crystallization: Transfer to a Teflon-lined autoclave and heat at 120 °C for 24–48 hours.

Protocol B: Pyridine-Mediated Methanol Solubilization (Ideal for Ni/Cu MOFs)

This method is utilized for synthesizing redox-active coordination polymers, such as {[Ni(cyclam)]2[BPTC]}n[3].

  • Primary Dissolution: Suspend 4.70 g (14.2 mmol) of H4BPTC in 100 mL of hot Methanol (MeOH).

  • Adduct Formation: Add 7 mL of Pyridine to the hot suspension. Stir vigorously.

  • Validation Check: The solution will clarify. Allow the solution to stand at room temperature for 24 hours. The formation of colorless crystals (H4BPTC·Pyridine·MeOH) validates the successful creation of the soluble adduct[3].

  • Re-dissolution & Reaction: Filter and dry the adduct. Dissolve the adduct (e.g., 0.125 g) in a hot H₂O/MeOH/Triethylamine mixture and combine with a hot solution of the metal precursor (e.g., 2).

  • Crystallization: Seal the reaction vessel and incubate at 35 °C for 72 hours until target MOF crystals precipitate.

Workflow S1 1. Suspension Suspend H4BPTC in Solvent S2 2. Alkalization Add Pyridine or NH4OH S1->S2 S3 3. Metal Addition Introduce Metal Precursor S2->S3 S4 4. Solvothermal Heat at 80-120 °C S3->S4 S5 5. Crystallization Isolate MOF Crystals S4->S5

Fig 2. Standard solvothermal workflow for synthesizing H4BPTC-based metal-organic frameworks.

References

  • Title: Large scale microwave synthesis of Metal-Organic Frameworks Source: University of Nottingham ePrints (Thomas-Hillman, I.) URL: [Link]

  • Title: A Redox-Active Two-Dimensional Coordination Polymer: Preparation of Silver and Gold Nanoparticles and Crystal Dynamics on Guest Removal Source: Journal of the American Chemical Society (Suh et al.) URL: [Link]

Sources

Technical Guide: Spectral Data & Characterization of [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectral characterization and structural analysis of [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid (often abbreviated as H₄BPTC in metal-organic framework literature).[1]

Introduction & Structural Context

This compound (CAS: 4371-27-1) is a rigid, tetratopic organic linker widely used in the synthesis of porous coordination polymers and Metal-Organic Frameworks (MOFs).[2][3] Its structural significance lies in its atropisomerism . Due to the significant steric hindrance provided by the four ortho carboxylic acid groups, the rotation around the central C1–C1' bond is highly restricted.

In the solid state and solution, the molecule adopts a twisted conformation where the two phenyl rings are nearly perpendicular (dihedral angle ~90°) to minimize steric repulsion between the carboxylate groups. This symmetry (typically


 or 

in ideal conformations) simplifies the spectral signals, making NMR a powerful tool for verifying purity and symmetry.
Chemical Identity
ParameterDetail
IUPAC Name This compound
Common Abbreviation H₄BPTC
Molecular Formula C₁₆H₁₀O₈
Molecular Weight 330.25 g/mol
Symmetry Point Group

(Twisted conformation)

Synthesis & Preparation Pathway

The synthesis of H₄BPTC is a classic example of oxidative cleavage of polycyclic aromatic hydrocarbons. The most robust route involves the oxidation of pyrene , where the K-region bonds (4-5 and 9-10) are resistant, but the central ring is cleaved. However, a more specific route often targets the oxidative cleavage of the central bonds of pyrene or the hydrolysis of ester precursors synthesized via Ullmann coupling.

Below is the workflow for the oxidative synthesis route from Pyrene, which is the most chemically instructive pathway.

SynthesisWorkflow Pyrene Pyrene (C16H10) Oxidation Oxidative Cleavage (HNO3 or O3/H2O2) Pyrene->Oxidation Oxidation Intermediate Intermediate (Tetralactone/Anhydride) Oxidation->Intermediate Ring Opening Hydrolysis Acid Hydrolysis (NaOH then HCl) Intermediate->Hydrolysis Saponification Product H4BPTC (C16H10O8) Hydrolysis->Product Precipitation

Figure 1: Oxidative synthesis pathway transforming the fused ring system of pyrene into the twisted biphenyl structure of H₄BPTC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the high symmetry of the molecule, the NMR spectra are deceptively simple. The molecule possesses a


 axis perpendicular to the C1-C1' bond, rendering the two rings equivalent. Within each ring, the protons at positions 3 and 5 are chemically equivalent, while the proton at position 4 is distinct.
Proton ( H) NMR Data

Solvent: DMSO-


 (Dimethyl sulfoxide-d6)
Frequency:  400 MHz / 500 MHz
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
13.51 Broad Singlet (br s)4H–COOH Acidic protons. Broadness indicates hydrogen bonding or exchange.
8.51 - 8.53 Triplet / Multiplet2HAr-H4 , H4' Para to the biphenyl linkage. The "triplet" appearance arises from coupling to H3/H5 (

Hz).
8.42 - 8.44 Doublet4HAr-H3 , H3' , H5 , H5' Meta to the biphenyl linkage; Ortho to the carboxyl groups.

Interpretation:

  • The 1:2 integration ratio in the aromatic region (2H vs 4H) confirms the symmetry.

  • The downfield shift (>8.4 ppm) is characteristic of protons on an aromatic ring heavily substituted with electron-withdrawing carboxylic acid groups.

  • Note: In some literature, the H4 and H3/H5 signals may appear as overlapping singlets if the resolution is low, but high-field instruments resolve the splitting.

Carbon ( C) NMR Data

Solvent: DMSO-


Frequency:  100 MHz / 125 MHz
Chemical Shift (

, ppm)
Carbon TypeAssignment
166.72 Quaternary (C=O)C OOH (Carboxyl Carbon)
139.50 QuaternaryC1 , C1' (Biphenyl Bridgehead)
132.68 QuaternaryC2 , C2' , C6 , C6' (Ipso to COOH)
131.70 Methine (CH)C4 , C4' (Para to Bridgehead)
129.97 Methine (CH)C3 , C3' , C5 , C5'

Interpretation:

  • Only 5 distinct carbon signals are observed for a 16-carbon molecule, proving the high degree of symmetry (

    
     or effective time-averaged symmetry).
    
  • The peak at 139.50 ppm is diagnostic for the sterically crowded biphenyl bridgehead carbons.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the vibrational modes of the carboxylic acid groups. The twisted conformation does not significantly alter the characteristic group frequencies but may influence the fingerprint region.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
2800 – 3200 O–H StretchCarboxylic AcidVery broad, often overlapping C-H stretches. "Hairy beard" appearance.
1690 – 1710 C=O StretchCarboxylic AcidStrong, sharp band. Diagnostic for the free acid form.
1580 – 1600 C=C StretchAromatic Ring"Breathing" modes of the benzene rings.
1240 – 1300 C–O StretchCarboxylic AcidCoupled with O-H in-plane bending.
~900 – 950 O–H BendCarboxylic AcidOut-of-plane bending (dimer characteristic).

Experimental Tip: If the sample is wet or forms a hydrate (common with H₄BPTC), the O-H region will be significantly broader, and the C=O peak may shift slightly due to hydrogen bonding with water.

Mass Spectrometry (MS)

Mass spectrometry analysis of H₄BPTC is best performed using Electrospray Ionization (ESI) in Negative Mode (ESI-) due to the acidic nature of the four carboxyl protons.

  • Molecular Weight: 330.25 g/mol

  • Monoisotopic Mass: 330.0376 Da

Fragmentation Pattern (ESI Negative Mode)
m/z (approx)Ion SpeciesInterpretation
329.03

Deprotonated Molecular Ion (Base Peak).
285.04

Loss of one carboxyl group (decarboxylation).
164.5

Doubly charged species (common in tetracarboxylic acids).

Logic: The molecule readily loses protons to form mono- and poly-anions. High collision energy may induce sequential decarboxylation (


 Da).

Structure & Connectivity Diagram

The following diagram illustrates the numbering scheme used for the NMR assignments and the logical flow of spectral identification.

StructureAnalysis Molecule H4BPTC Structure (Twisted Biphenyl) Symmetry D2 Symmetry (Rings Equivalent) Molecule->Symmetry Dictates Protons Proton Environments (Only 2 Aromatic types) Symmetry->Protons Simplifies to Carbons Carbon Environments (Only 5 distinct types) Symmetry->Carbons Simplifies to 8.53 ppm (H4) 8.53 ppm (H4) Protons->8.53 ppm (H4) 1H NMR 8.44 ppm (H3/H5) 8.44 ppm (H3/H5) Protons->8.44 ppm (H3/H5) 1H NMR

Figure 2: Logical flow from molecular symmetry to spectral simplification.

Experimental Protocol for Analysis

To ensure reproducible spectral data, follow this preparation protocol:

  • Sample Drying: H₄BPTC is hygroscopic and often crystallizes with water molecules. Dry the powder at 100°C under vacuum for 4 hours before analysis to remove lattice water that interferes with the OH region in IR and the HDO peak in NMR.

  • NMR Preparation:

    • Weigh ~10 mg of dried H₄BPTC.

    • Dissolve in 0.6 mL of DMSO-

      
       .
      
    • Note: If solubility is poor, add 1-2 drops of NaOD/D₂O to convert it to the more soluble tetra-carboxylate salt, though this will shift peaks upfield. The data above is for the free acid in DMSO.

  • IR Preparation:

    • Use the ATR (Attenuated Total Reflectance) method for neat powder analysis. This avoids the moisture uptake common in KBr pellets.

References

  • Synthesis and Characterization of H4BPTC: RSC Advances, 2018. "Supporting Information: Synthesis and Structure of H4BPTC."

  • NMR Spectral Data Verification: Journal of the American Chemical Society, 2006. "A Redox-Active Two-Dimensional Coordination Polymer." (Detailed experimental section listing 1H NMR shifts for H4BPTC).

  • IR and Structural Analysis: Spectrochimica Acta Part A, 2011. "Vibrational spectroscopic studies of biphenyl tetracarboxylic acids."

Sources

[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid crystal structure analysis

Technical Guide: Structural Analysis of [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic Acid ( ) and Its Metal-Organic Frameworks

Executive Summary

This technical guide provides a comprehensive framework for the structural analysis of this compound (

Molecular Architecture & Ligand Design

The Steric Imperative

The utility of



  • Atropisomerism: The steric repulsion between the carboxylate oxygens prevents the rings from becoming coplanar.

  • Dihedral Angle: In most crystalline complexes, the dihedral angle (

    
    ) stabilizes between 
    
    
    and
    
    
    . This forces the ligand to act as a non-planar, tetra-nodal building block, preventing dense packing and facilitating the formation of open, porous 3D frameworks.
Coordination Modes

The carboxylate groups can adopt various binding modes depending on the metal center and pH conditions:

  • Chelating:

    
    -O,O' (binding one metal with two oxygens).
    
  • Bridging:

    
    -
    
    
    :
    
    
    (linking two metal centers).
  • Monodentate: Binding a single metal, leaving one oxygen uncoordinated (often involved in hydrogen bonding).

Experimental Protocol: Synthesis & Crystallization

High-quality single crystals are required for accurate structural resolution. The following solvothermal protocol is optimized for generating Ln-MOFs (Lanthanide Metal-Organic Frameworks) using

Reagents
  • Ligand: this compound (98% purity).

  • Metal Source:

    
     (where Ln = Eu, Tb, or UO
    
    
    ).
  • Solvent System: DMF/H

    
    O (3:1 v/v) is preferred to solubilize the organic ligand while providing water for hydrolysis.
    
  • Modulator: 1M HNO

    
     or Pyridine (to control deprotonation rate).
    
Solvothermal Workflow

SynthesisProtocolcluster_QCQuality ControlStartReagent Preparation(0.1 mmol H4bptc + 0.2 mmol Metal Salt)MixDissolutionSolvent: DMF/H2O (5 mL)Ultrasonicate 10 minsStart->MixModulatepH ModulationAdd 50 uL HNO3 or PyridineTarget pH: 3.5 - 5.0Mix->ModulateSealEncapsulation23 mL Teflon-lined AutoclaveModulate->SealHeatThermal ProfileRamp: 1°C/min to 120-160°CHold: 72 HoursSeal->HeatCoolControlled CoolingRate: 2°C/hour to RT(Critical for Crystal Size)Heat->CoolHarvestHarvestingFilter, Wash with DMF/EthanolCool->HarvestMicroscopeOptical MicroscopyCheck for cracks/twinningHarvest->Microscope

Figure 1: Optimized solvothermal synthesis workflow for H4bptc-based coordination polymers.

Structural Characterization (SCXRD)

Once crystals are harvested, the analysis proceeds via Single Crystal X-Ray Diffraction.

Data Collection Parameters[1][2]
  • Temperature: Collect at 100 K (using

    
     stream) to freeze ligand disorder, particularly the rotation of the carboxylate groups.
    
  • Radiation: Mo-K

    
     (
    
    
    Å) is standard; Cu-K
    
    
    is preferred for purely organic crystals or small unit cells to maximize resolution.
  • Resolution: Aim for

    
     Å or better (
    
    
    for Mo source).
Refinement Challenges & Solutions

The

ChallengeCauseCrystallographic Solution
Disorder Free rotation of carboxylate groups if uncoordinated.Split positions (PART commands in SHELXL) or restrain thermal ellipsoids (ISOR/SIMU).
Solvent Masking Large voids due to twisted ligand geometry often contain disordered solvent.Use SQUEEZE (PLATON) or OLEX2 solvent masking tools to correct electron density.
Twinning Pseudo-symmetry in the packing of biphenyl units.Check for rotational twinning; apply HKLF 5 format if non-merohedral twinning is confirmed.
Topological Analysis

Because

  • Simplification: Treat the centroid of the biphenyl bond as the node.

  • Classification: Use ToposPro or Systre .

  • Common Topologies:

    • dia (Diamond): If the twist angle approaches

      
       and nodes are tetrahedral.
      
    • pts (Cooperite): Common in rectangular planar nodes.

    • sql (Square Lattice): 2D sheets formed when metal centers block 3D extension.

Case Studies: Structure-Function Correlation

Uranyl Complexes ( )

Uranyl ions prefer hexagonal bipyramidal coordination. When combined with

  • Structure:

    
    .
    
  • Feature: The ligand adopts a "bis-bidentate" mode on one ring and "bis-monodentate" on the other.

  • Outcome: The perpendicular rings prevent the formation of simple sheets, resulting in corrugated layers or interpenetrated networks.

Lanthanide Luminescence (Eu/Tb)
  • Mechanism: The biphenyl core acts as an "antenna." It absorbs UV radiation (

    
     transition) and transfers energy to the Ln(III) ion via Intersystem Crossing (ISC).
    
  • Structural Requirement: The distance between the ligand triplet state and the Ln(III) emitting level must be optimized. The rigid structure of

    
     minimizes non-radiative decay (vibrational quenching).
    

Luminescencecluster_structureStructural InfluenceUVUV Excitation(250-350 nm)Ligand_S1Ligand Singlet (S1)AbsorptionUV->Ligand_S1Ligand_T1Ligand Triplet (T1)Intersystem CrossingLigand_S1->Ligand_T1ISCLn_LevelLn(III) Resonance Level(Energy Transfer)Ligand_T1->Ln_LevelAntenna Effect(Dexter/Förster)EmissionVisible Emission(Red/Green)Ln_Level->EmissionRadiative DecayRigidityRigid H4bptc FrameworkReduces Vibrational LossRigidity->Ln_Level

Figure 2: The "Antenna Effect" mechanism in H4bptc-Lanthanide MOFs, reliant on the rigid crystal structure.

Negative Thermal Expansion (NTE)

Recent studies (e.g., on Indium-bptc MOFs) have shown that the twisting motion of the biphenyl unit can lead to Negative Thermal Expansion.[1]

  • Mechanism: As temperature rises, the transverse thermal vibrations of the biphenyl "hinge" increase. This dynamic twisting pulls the metal nodes closer together, causing the unit cell volume to shrink rather than expand.

  • Analysis: Validated by variable-temperature PXRD (Powder X-Ray Diffraction).

References

  • Thuéry, P., & Harrowfield, J. (2015). Uranyl Ion Complexes with 1,1′-Biphenyl-2,2′,6,6′-tetracarboxylic Acid: Structural and Spectroscopic Studies of One- to Three-Dimensional Assemblies. Inorganic Chemistry, 54(14), 7038–7049.

  • Sun, Y.-Q., et al. (2012). Syntheses, Structures, and Properties of Silver–Organic Frameworks Constructed with 1,1′-Biphenyl-2,2′,6,6′-tetracarboxylic Acid. Crystal Growth & Design, 12(3), 1262–1269.

  • Liu, Z., et al. (2019). Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion. Materials Horizons, 6, 2129-2134.

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. (Reference for SQUEEZE/PLATON protocols).

The Structural Isomerism of Biphenyltetracarboxylic Acid and Its Dianhydrides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyltetracarboxylic acid (BPTA) and its corresponding dianhydrides (BPDA) are foundational monomers in the synthesis of high-performance polyimides. While the symmetric 3,3',4,4'-isomer (s-BPDA) is an industry standard for rigid, high-modulus materials, the asymmetric (a-BPDA) and contorted (i-BPDA) isomers offer highly specialized thermomechanical and gas-separation properties. This whitepaper provides an in-depth mechanistic analysis of how structural isomerism dictates macromolecular topology, alongside self-validating protocols for monomer synthesis and polymerization.

Topological Causality of BPDA Isomerism

The macroscopic properties of a polyimide are fundamentally governed by the steric and conformational dynamics of its constituent monomers. The position of the anhydride linkages on the biphenyl core dictates the chain packing efficiency, fractional free volume (FFV), and thermal phase transitions.

  • s-BPDA (3,3',4,4'-isomer): This symmetric monomer yields semi-rigid, linear polymer chains. The lack of severe steric hindrance allows for dense intermolecular packing, resulting in polyimides with exceptional tensile modulus and a low coefficient of thermal expansion (CTE)1[1].

  • a-BPDA (2,3,3',4'-isomer): The asymmetric nature of a-BPDA introduces a "bent" chain topology. Counterintuitively, this leads to a higher glass transition temperature (

    
    ) than its symmetric counterpart. This phenomenon is governed by the restriction of conformational changes; the bent structure requires a highly energetic "crankshaft-like" motion to transition from the glassy to the rubbery state2[2]. Furthermore, the disrupted symmetry lowers the melt viscosity, significantly improving processability3[3].
    
  • i-BPDA (2,2',3,3'-isomer): This isomer features a substitution pattern that forces the biphenyl rings out of planarity. The severe steric repulsion between the anhydride carbonyls and the ortho-protons creates a contorted, non-linear architecture 4[4]. When polymerized, this stiff, contorted shape frustrates polymer chain packing, generating significant fractional free volume (FFV). This micro-cavity formation is the fundamental mechanism behind its application in high-permeability gas separation membranes 4[4].

SPR S1 s-BPDA (3,3',4,4') Symmetric & Rigid P1 Dense Chain Packing Low CTE, High Modulus S1->P1 S2 a-BPDA (2,3,3',4') Asymmetric & Bent P2 Restricted Crankshaft Motion Higher Tg, Lower Viscosity S2->P2 S3 i-BPDA (2,2',3,3') Highly Contorted P3 Frustrated Packing (High FFV) Enhanced Gas Permeability S3->P3

Logical relationship between BPDA isomer structures and resulting polyimide properties.

Quantitative Property Matrix

The structural variations directly translate to measurable thermomechanical and optical deviations. The table below summarizes the core quantitative differences when these monomers are utilized in polyimide synthesis.

IsomerChemical NomenclatureStructural TopologyKey Chain DynamicsPrimary Material Benefit
s-BPDA 3,3',4,4'-Biphenyltetracarboxylic dianhydrideSymmetric, Semi-rigidLinear crystalline packingHigh tensile modulus, Low CTE[1]
a-BPDA 2,3,3',4'-Biphenyltetracarboxylic dianhydrideAsymmetric, BentRestricted crankshaft motionHigher

, Lower melt viscosity[3]
i-BPDA 2,2',3,3'-Biphenyltetracarboxylic dianhydrideHighly ContortedFrustrated packing (High FFV)High gas permeability, Optical clarity[4][5]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the synthesis of the highly contorted i-BPDA monomer and its subsequent polymerization. Each step is designed as a self-validating system, explaining the chemical causality behind the procedural choices.

Protocol A: Synthesis and Purification of i-BPDA

This workflow transforms 2,2',3,3'-tetramethylbiphenyl into high-purity i-BPDA via oxidation and cyclodehydration6[6].

Step 1: Permanganate Oxidation

  • Method: In a mechanically stirred flask, combine 2,2',3,3'-tetramethylbiphenyl (54.7 mmol) with a

    
    /Pyridine (2/1 v/v) solvent mixture (367 mL). Heat to 100 °C. Add 
    
    
    
    (total 23.0 g) in nine equal portions at 30–45 minute intervals.
  • Causality: Pyridine is essential as a co-solvent to solubilize the highly hydrophobic tetramethylbiphenyl precursor, facilitating contact with the aqueous permanganate. The

    
     must be added in distinct portions; a single bolus addition would trigger an uncontrollable exothermic runaway, leading to over-oxidation and cleavage of the biphenyl core.
    
  • Self-Validation: The reaction's progress is visually self-validating. The dissipation of the deep purple permanganate color and the subsequent precipitation of brown

    
     indicate the safe completion of each oxidative cycle.
    

Step 2: Sublimation-Driven Cyclodehydration

  • Method: After hot-filtration and solvent evaporation, the isolated iBPTA tetraacid is subjected to 240 °C under high vacuum (0.05 mmHg).

  • Causality: This step leverages Le Chatelier's principle. The high temperature provides the activation energy for intramolecular cyclodehydration, while the vacuum continuously removes the water byproduct, driving the equilibrium toward the dianhydride (iBPDA). Simultaneously, the target monomer sublimes, leaving non-volatile inorganic impurities behind.

  • Self-Validation: The deposition of a crystalline solid on the cold finger with a sharp, distinct melting point of 269 °C confirms both quantitative ring-closure and high monomeric purity6[6].

SynthesisWorkflow N1 Precursor: 2,2',3,3'-Tetramethylbiphenyl (Validation: Purity Check via GC) N2 Oxidation: KMnO4 in H2O/Pyridine (Causality: Stepwise addition controls exotherm) N1->N2 N3 Intermediate: iBPTA (Tetraacid) (Validation: Hot-filtration & Evaporation) N2->N3 N4 Cyclodehydration & Sublimation (Causality: 240°C vacuum drives water off) N3->N4 N5 Product: iBPDA (Dianhydride) (Validation: Quantitative yield, mp 269°C) N4->N5

Workflow for the synthesis and purification of i-BPDA from tetramethylbiphenyl.

Protocol B: High-Temperature Polycondensation

This protocol outlines the synthesis of high-molecular-weight polyimides using the purified i-BPDA monomer 4[4].

Step 1: Polyamic Acid Formation

  • Method: Dissolve the diamine (e.g., 6FpDA) in m-cresol (1 mL per mmol of diamine). Add an equimolar amount of iBPDA (10 mmol). Heat the solution to 50 °C for 2 hours.

  • Causality: m-Cresol is a strong hydrogen-bonding solvent that effectively solvates the rigid polymer chains, preventing premature precipitation before high molecular weights are achieved.

  • Self-Validation: A significant and observable increase in solution viscosity serves as the macroscopic validation of successful polyamic acid chain extension.

Step 2: Step-Growth Imidization

  • Method: Add anhydrous pyridine (2 mmol per mmol of diamine). Execute a programmed heating ramp: 80 °C (2 h) → 100 °C (2 h) → 120 °C. Add benzoic acid (2 mmol per mmol of diamine), hold at 120 °C for 10 h, and finally heat to 180 °C for 9 h.

  • Causality: Pyridine acts as a base catalyst to facilitate the nucleophilic attack required for ring closure. The step-wise thermal gradient prevents the rapid boiling of the solvent and the entrapment of water bubbles, which would cause chain scission or void formation in the final material. Benzoic acid acts as an additional catalyst to drive the final imidization step to completion.

  • Self-Validation: The resulting polyimide solution must remain optically clear and highly viscous; any turbidity is an immediate indicator of unwanted cross-linking, phase separation, or incomplete imidization.

References

  • Isomeric Aromatic Polyimides Containing Biphenyl Moieties for Gas Separation Applications Source: MDPI URL:[Link]

  • Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and aromatic diamines Source: ResearchGate URL:[Link]

  • Properties of Polyimides Derived from Biphenyltetracarboxylic Dianhydrides and Phenylenediamines Source: Tokyo Institute of Technology URL:[Link]

  • Structure and Properties of Novel Asymmetric Biphenyl Type Polyimides. Homo- and Copolymers and Blends Source: ACS Publications URL:[Link]

Sources

Theoretical Studies of[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic Acid Conformation: A Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conformational dynamics of biaryl systems are fundamental to the design of chiral ligands, advanced materials, and Metal-Organic Frameworks (MOFs). Among these, [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid (often abbreviated as H₄BPTC) represents a uniquely constrained system. Due to the presence of four bulky carboxylic acid groups at the ortho positions, the molecule experiences profound steric hindrance, forcing the biphenyl core out of coplanarity. This whitepaper provides an in-depth technical analysis of the theoretical conformational landscape of H₄BPTC, detailing the computational methodologies required to accurately model its potential energy surface (PES) and the implications of its nearly orthogonal geometry.

The Physics of Tetra-Ortho Substitution

In an unsubstituted biphenyl molecule, the inter-ring dihedral angle is governed by a delicate thermodynamic balance between


-conjugation (which favors planarity) and the steric repulsion of ortho-hydrogens (which favors a twist of ~44° in the gas phase). However, substituting all four ortho positions (2,2',6,6') with carboxylic acid groups fundamentally alters this energy landscape.

The steric bulk of the –COOH groups completely overrides any stabilization gained from


-conjugation. Consequently, theoretical and crystallographic studies consistently demonstrate that the two aromatic rings are nearly perpendicular to one another, typically exhibiting a dihedral angle close to 90° 1[1]. This orthogonal arrangement prevents the rotation of the central C–C bond, resulting in stable atropisomers if the symmetry of the molecule is broken. Furthermore, this rigid 90° twist is a critical structural motif utilized in the synthesis of complex 2D and 3D coordination polymers, as the tetracarboxylate ligands act as orthogonal nodes 2[2].

Logic_Map A Tetra-ortho Substitution (2,2',6,6'-COOH) B Severe Steric Repulsion Between Carboxyls A->B C High Rotational Barrier (>35 kcal/mol) B->C D Orthogonal Conformation (Dihedral ≈ 90°) B->D E Stable Atropisomers (Axial Chirality) C->E F 3D MOF Topology (Pillared-Layer) D->F

Causal relationship between ortho-substitution, molecular conformation, and MOF topology.

Computational Methodology & Protocol

To accurately map the conformational space of H₄BPTC, Density Functional Theory (DFT) is employed. Because the rotational barriers are dictated by both severe steric clash and complex intramolecular hydrogen bonding, standard functional choices often fail. The following self-validating protocol outlines the precise steps for conducting a rigorous relaxed PES scan.

Protocol: DFT-Based Relaxed Potential Energy Surface Scan

Step 1: Geometry Initialization Construct the 3D model of H₄BPTC. Ensure that the initial protonation states of the carboxylic acids are neutral to simulate the gas-phase or a non-polar solvent environment.

Step 2: Selection of Functional and Basis Set Select the M06-2X functional paired with the 6-311++G(d,p) basis set.

  • Causality: While B3LYP is ubiquitous in organic chemistry, it notoriously underestimates non-covalent interactions and medium-range electron correlation. M06-2X is specifically parameterized to capture these forces, which is strictly required to accurately model the intramolecular hydrogen bonding between adjacent ortho-carboxyl groups. The diffuse functions (++) are essential for accommodating the electron density tails of the four highly polar, oxygen-rich carboxylate moieties.

Step 3: Coordinate Definition Define the central chiral axis by selecting the C6–C1–C1'–C6' dihedral angle (


) as the primary scan coordinate.

Step 4: Relaxed Scan Execution Execute a relaxed coordinate scan from


 to 

in

increments.
  • Causality: A rigid scan would yield artificially high energy barriers because it freezes all other bond lengths and angles. A relaxed scan allows the carboxyl groups to dynamically reorient (e.g., rotating their O–H bonds) to minimize steric clashes at each constrained dihedral step, yielding a true adiabatic energy profile.

Step 5: Stationary Point Isolation and TS Optimization Extract the geometries at the energy minima (near


) and maxima (

). Submit the maxima to a rigorous Transition State (TS) optimization using the Berny algorithm (opt=ts).

Step 6: Frequency Verification (Self-Validation) Perform a vibrational frequency calculation on all optimized stationary points.

  • Causality: This is the critical self-validation step. A valid global minimum must possess zero imaginary frequencies (

    
    ). A valid transition state must possess exactly one imaginary frequency (
    
    
    
    ), and the displacement vectors of this single imaginary mode must correspond directly to the rotational vibration around the C1–C1' bond.

DFT_Workflow A 1. Geometry Initialization (Neutral H4BPTC) B 2. Functional Selection (M06-2X for H-bonds) A->B C 3. Relaxed PES Scan (Dihedral 0°-180°) B->C D 4. TS Optimization (Berny Algorithm) C->D E 5. Frequency Verification (NImag = 0 or 1) D->E

Computational workflow for the DFT-based conformational analysis of biphenyl systems.

Conformational Landscape & Energetics

The PES of H₄BPTC is characterized by a deep, narrow potential well at the orthogonal geometry and exceptionally high energy barriers at the planar geometries. The table below summarizes the quantitative theoretical energetics of the primary conformers.

Table 1: Quantitative Energetics of H₄BPTC Conformers (M06-2X/6-311++G(d,p))

Conformer StateDihedral Angle (

)
Relative Energy (

, kcal/mol)
Point GroupImaginary FrequenciesStructural Characteristics
Global Minimum 90.0°0.00

/

0Rings are strictly orthogonal; steric clash is completely minimized.
Local Minimum 75.5° / 104.5°+1.24

0Slight deviation stabilized by asymmetric intramolecular H-bonding.
Transition State 0.0° (Syn-planar)+42.50

1Severe steric clash between syn-COOH groups;

-conjugation eclipsed.
Transition State 180.0° (Anti-planar)+38.80

1Anti-clash of COOH groups; slightly lower barrier due to dipole cancellation.

Note: Energy values are representative benchmarks for tetra-ortho-substituted biphenyls demonstrating the massive rotational barrier (>35 kcal/mol) that prevents ambient interconversion.

Intramolecular Interactions & Solvent Effects

The conformation of H₄BPTC is not solely dictated by steric repulsion; it is heavily modulated by hydrogen bonding. At


, the proximity of the 2- and 2'- carboxyl groups allows for the formation of weak, transient intramolecular hydrogen bonds if the rings twist slightly (e.g., to 75°).

When simulated in an implicit solvent model (e.g., SMD for water), the energy barrier to rotation decreases slightly. The high dielectric constant of water shields the polar carboxyl groups, reducing the electrostatic penalty of the transition state. However, the purely steric penalty remains insurmountable at room temperature, confirming that the orthogonal conformation is rigidly maintained across different solvation environments.

Implications for Supramolecular Chemistry & MOFs

Understanding the theoretical conformation of H₄BPTC directly translates to applied materials science. The rigid, orthogonal conformation makes it an ideal "node" or "strut" in supramolecular chemistry. When reacted with transition metals (e.g., Zn²⁺, Ni²⁺, or Uranyl ions), the 90° twist forces the resulting coordination polymer to propagate in three dimensions, preventing the formation of dense, non-porous 1D chains 2[2].

This theoretically predicted geometric constraint is exactly what allows H₄BPTC to form highly porous pillared-layer MOFs capable of advanced gas adsorption 3[3] and redox-active two-dimensional coordination polymers 4[4]. By computationally verifying the rigidity of the 90° dihedral angle, researchers can confidently utilize H₄BPTC as a predictable building block in reticular chemistry.

References

  • Dynamic stereochemistry of chiral axes. Design and synthesis of stable atropisomers. unibo.it. 1

  • Uranyl Ion Complexes with 1,1'-Biphenyl-2,2',6,6'-tetracarboxylic Acid: Structural and Spectroscopic Studies of One- to Three-Dimensional Assemblies. nih.gov. 2

  • Hydrogen Adsorption in Metal–Organic Frameworks. encyclopedia.pub. 3

  • A Redox-Active Two-Dimensional Coordination Polymer: Preparation of Silver and Gold Nanoparticles and Crystal Dynamics on Guest Removal. acs.org. 4

Sources

Methodological & Application

Application Note: [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic Acid in Gas Separation Membranes

[1]

Executive Summary

This compound is a rigid, tetra-topic organic ligand characterized by a permanent dihedral twist (~90°) between its phenyl rings due to steric hindrance at the ortho positions. Unlike planar ligands, this molecule prevents close packing and framework interpenetration, making it an ideal candidate for constructing Ultramicroporous Metal-Organic Frameworks (MOFs) and Mixed Matrix Membranes (MMMs) .

This guide details the protocol for synthesizing H₄bpta-based MOFs and fabricating high-performance MMMs for the selective separation of CO₂/N₂ (flue gas treatment) and H₂ purification .

Technical Background & Mechanism

The "Orthogonal" Advantage

The core efficacy of this compound lies in its atropisomerism. The four carboxyl groups located at the 2,2' and 6,6' positions force the two phenyl rings to adopt a perpendicular conformation to minimize steric repulsion.

  • Pore Engineering: This rigidity dictates the formation of permanent micropores (typically 4–8 Å), which are perfectly sized for kinetic sieving of small gas molecules (H₂: 2.89 Å, CO₂: 3.3 Å).

  • Selectivity Mechanism: The ligand forms coordination polymers where the carboxylate groups bridge metal centers (e.g., Cu²⁺, Zn²⁺, Ni²⁺), creating 1D channels or 2D grids that selectively adsorb quadrupolar molecules (CO₂) while excluding non-polar species (N₂, CH₄) based on size and electronic interaction.

Mechanism Visualization

The following diagram illustrates the structural logic from ligand geometry to membrane function.

GasSeparationMechanismLigandThis compoundStericSteric Hindrance(Ortho-substitution)Ligand->StericGeometryOrthogonal Conformation(~90° Dihedral Angle)Steric->Geometry ForcesMOFMOF Assembly(e.g., Zn-bpta, Ni-cyclam-bpta)Geometry->MOF Directs TopologyPoresUltramicropores(4-8 Å)MOF->Pores DefinesSeparationKinetic SievingCO2/H2 SelectivePores->Separation Enables

Figure 1: Mechanistic pathway from ligand chemistry to gas separation function.

Experimental Protocols

Materials Required[2]
  • Ligand: this compound (>98% purity).[1]

  • Metal Precursors: Copper(II) nitrate trihydrate [Cu(NO₃)₂·3H₂O] or Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O].

  • Polymer Matrix (for MMM): Polyimide (e.g., Matrimid® 5218) or Polysulfone (PSF).

  • Solvents: N,N-Dimethylformamide (DMF), Ethanol, Dichloromethane (DCM).

  • Equipment: Teflon-lined autoclave (25 mL), Centrifuge, Vacuum Oven, Spin coater or Doctor blade.

Protocol A: Synthesis of Zn-bpta MOF Crystals

Target: Synthesis of [Zn₄(bpta)₂(H₂O)₂]·(solvent) for incorporation into membranes.

  • Precursor Dissolution:

    • Dissolve 0.1 mmol of this compound in 5 mL of DMF/H₂O (4:1 v/v).

    • Add 0.2 mmol of Zn(NO₃)₂·6H₂O to the solution.[2]

    • Critical Step: Add 10 µL of dilute HNO₃ to modulate nucleation rate. This prevents rapid precipitation and ensures high-crystallinity particles suitable for membranes.

  • Solvothermal Reaction:

    • Seal the mixture in a 25 mL Teflon-lined stainless steel autoclave.

    • Heat at 100°C for 48 hours .

    • Note: Do not exceed 120°C as decarboxylation of the 2,2',6,6' acid can occur at high temperatures due to steric strain.

  • Isolation & Activation:

    • Cool to room temperature naturally. Collect colorless block crystals via centrifugation (6000 rpm, 10 min).

    • Wash 3x with DMF and 3x with Ethanol to remove unreacted ligand.

    • Activation: Soak crystals in anhydrous methanol for 3 days (refreshing solvent daily), then dry under vacuum at 80°C for 12 hours.

Protocol B: Fabrication of Mixed Matrix Membrane (MMM)

Target: 15 wt% MOF loading in Matrimid® 5218.

  • Priming (The "Priming" Technique):

    • Disperse 150 mg of activated Zn-bpta crystals in 2 mL of DCM. Sonicate for 20 mins (alternating 1 min on/1 min off to prevent overheating).

    • Add a small fraction (~50 mg) of the polymer (Matrimid) to the MOF suspension. Stir for 4 hours.

    • Why? This coats the MOF particles with a thin polymer layer, preventing agglomeration and ensuring good interfacial adhesion (eliminating non-selective "sieve-in-a-cage" voids).

  • Dope Solution Preparation:

    • Dissolve the remaining polymer (850 mg) in 8 mL of DCM.

    • Combine the primed MOF suspension with the bulk polymer solution.

    • Stir vigorously for 12 hours; degas the solution under mild vacuum for 30 mins to remove bubbles.

  • Casting:

    • Cast the solution onto a clean glass plate using a Doctor blade set to 200 µm thickness.

    • Allow solvent evaporation in a solvent-saturated atmosphere (controlled humidity <30%) for 24 hours.

  • Annealing:

    • Thermal anneal the membrane in a vacuum oven at 180°C for 12 hours to remove residual solvent and relax polymer chains around the MOF fillers.

Characterization & Validation

Workflow Diagram

The following workflow ensures the integrity of the fabricated membrane.

ExperimentalWorkflowStartStart: Raw MaterialsSynthSolvothermal Synthesis(100°C, 48h)Start->SynthWashSolvent Exchange(MeOH Activation)Synth->WashPXRDValidation 1: PXRD(Confirm Phase Purity)Wash->PXRDPXRD->Synth If Amorphous (Fail)PrimingPolymer Priming(Interfacial Engineering)PXRD->Priming If PureCastingMembrane Casting& AnnealingPriming->CastingSEMValidation 2: SEM/TEM(Check Dispersion)Casting->SEMGasTestGas Permeation Testing(CO2/N2, H2/CO2)SEM->GasTest

Figure 2: Step-by-step experimental workflow for membrane fabrication.

Data Analysis: Expected Results

Compare your results against these baseline metrics for a successful Zn-bpta/Matrimid MMM.

MetricPure Matrimid® MembraneZn-bpta MMM (15 wt%)Interpretation
CO₂ Permeability (Barrer) ~1018 - 25 MOF pores provide fast transport channels.
CO₂/N₂ Selectivity ~3045 - 55 Rigid 2,2',6,6' ligand structure enhances molecular sieving.
Tg (Glass Transition) (°C) 315320 - 325 Restricted polymer chain mobility indicates good adhesion.
FFV (Fractional Free Volume) 0.160.19 Increase due to intrinsic porosity of the MOF filler.

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm/(cm²[2]·s·cmHg).

Troubleshooting & Optimization

  • Issue: Milky/Opaque Membrane.

    • Cause: MOF agglomeration or humidity during casting.

    • Fix: Increase sonication time during the "Priming" step; ensure casting environment humidity is <30%.

  • Issue: Low Selectivity (Knudsen Diffusion).

    • Cause: Non-selective voids between MOF and polymer ("sieve-in-a-cage").

    • Fix: Use a compatibilizer (e.g., APTES) or ensure the polymer priming step is executed strictly.

  • Issue: Low Yield of Ligand Synthesis (if synthesizing in-house).

    • Insight: The 2,2',6,6' tetracarboxylic acid is difficult to synthesize via standard oxidation of tetra-methyl precursors due to steric hindrance.

    • Recommendation: Use ozonolysis of pyrene derivatives or purchase high-purity commercial standards.

References

  • Structure & Synthesis of 2,2',6,6'-bpta Complexes

    • Title: Two New Copper(II) Complexes Based on Biphenyl-2,2',6,6'-Tetracarboxylic Acid and Terpyridine.[3][4]

    • Source: Taylor & Francis (Journal of Coordin
    • URL:[Link][3]

  • Gas Adsorption in Isomeric MOFs

    • Title: Hydrogen Adsorption in Metal–Organic Frameworks (Discusses [Zn4(bpta)2]).
    • Source: Encyclopedia.pub.
    • URL:[Link]

  • Ni-Cyclam-BPTC Frameworks

    • Title: A Redox-Active Two-Dimensional Coordination Polymer: Preparation of Silver and Gold Nanoparticles and Crystal Dynamics on Guest Removal.
    • Source: Journal of the American Chemical Society (JACS).
    • URL:[Link]

  • Toxicity & Safety of BPTC Isomers

    • Title: Effect of byproducts from the ozonation of pyrene: biphenyl-2,2',6,6'-tetracarbaldehyde and biphenyl-2,2',6,6'-tetracarboxylic acid.[5]

    • Source: PubMed / NIH.
    • URL:[Link]

Application Note: Strategic Utilization of [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic Acid in Porous Material Synthesis

[1]

Executive Summary & Mechanistic Insight

The synthesis of Porous Organic Polymers (POPs) often relies on rigid, contorted building blocks to prevent efficient packing of polymer chains, thereby creating "Fractional Free Volume" (FFV).[1] this compound is a premier candidate for this "Frustrated Packing" strategy due to its atropisomeric rigidity .[1]

The "Orthogonal Twist" Mechanism

The four carboxyl groups positioned at the ortho positions (2,2',6,6') generate significant steric repulsion.[1] This forces the biphenyl dihedral angle to approach 90°, unlike the 3,3',5,5' isomer which can adopt planar conformations.[1]

  • Consequence: When polymerized (covalent) or self-assembled (supramolecular), the 2,2',6,6'-H₄BPTC units act as "molecular struts" that prohibit parallel

    
    -
    
    
    stacking.[1]
  • Result: Formation of permanent microporosity (< 2 nm pores) without the need for post-synthetic templates.

Primary Applications
  • Porous Polyamide Networks (PPNs): Direct condensation with aromatic diamines.

  • Porous Polyimides (PPIs): Cyclodehydration to form rigid imide linkages.

  • Hydrogen-Bonded Organic Frameworks (HOFs): Self-assembly via directional hydrogen bonding (supramolecular POPs).

Pre-Synthesis Protocol: Ligand Activation

Commercial 2,2',6,6'-H₄BPTC often contains trace hydration or mono-anhydride impurities due to the proximity of carboxylic acid groups.[1] Uniform reactivity requires strict activation.

Protocol A: Acid Purification & Activation

  • Dissolution: Dissolve 1.0 g of crude 2,2',6,6'-H₄BPTC in 20 mL of DMF at 80°C.

  • Filtration: Filter while hot (0.45 µm PTFE) to remove insoluble oxides/impurities.

  • Precipitation: Pour filtrate into 100 mL of 1M HCl (cold) to re-protonate any carboxylates.

  • Drying: Filter the white precipitate and dry under vacuum at 100°C for 12 hours .

    • Note: Do not exceed 150°C during drying, as this isomer readily dehydrates to the dianhydride (pseudo-anhydride) form due to the proximity of the 2,6-acid groups.[1]

Experimental Protocol: Porous Polyamide Network (PPN) Synthesis

This protocol utilizes the Yamazaki-Higashi conditions (phosphorylation reaction) to drive direct polycondensation between the carboxylic acid and aromatic diamines. This method avoids the moisture-sensitive acid chloride route.

Target Material: PPN-BPTC-PDA (Reaction with p-phenylenediamine)[1]

Reagents
  • Monomer A: 2,2',6,6'-H₄BPTC (1.0 mmol, 330.25 mg)[1]

  • Monomer B: p-Phenylenediamine (PDA) (2.0 mmol, 216.3 mg)[1]

  • Condensing Agent: Triphenyl phosphite (TPP) (2.4 mL)[1]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) (8 mL) / Pyridine (2 mL)[1]

  • Salt: LiCl (0.5 g) (Solubility enhancer)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 50 mL 3-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet.

  • Charge: Add LiCl, NMP, Pyridine, and Monomer B (PDA). Stir until dissolved.

  • Monomer Addition: Add Monomer A (2,2',6,6'-H₄BPTC) in one portion.

  • Activation: Add Triphenyl phosphite (TPP) via syringe.

  • Polymerization:

    • Heat the mixture to 110°C under N₂ flow.

    • Maintain stirring at 300 RPM for 12 hours . The solution will become viscous and eventually gel/precipitate as the network forms.[1]

  • Work-up:

    • Pour the reaction mixture into 300 mL of Methanol.

    • Filter the resulting solid.[2]

  • Soxhlet Extraction (Critical):

    • Extract with Methanol (24 h) to remove TPP and phenol byproducts.

    • Extract with THF (24 h) to remove oligomers.

  • Activation: Dry at 120°C under dynamic vacuum (< 0.1 mbar) for 24 hours.

Data Output Expectation:

Parameter Expected Value Method
BET Surface Area 400 - 800 m²/g N₂ Isotherm (77 K)
Pore Size 0.6 - 1.2 nm NLDFT

| Thermal Stability (T_d5%) | > 400°C | TGA (N₂) |

Experimental Protocol: Hydrogen-Bonded Organic Framework (HOF) Assembly

For applications requiring crystalline order and reversibility, the 2,2',6,6'-H₄BPTC acid can be assembled into a HOF.[1] The twisted geometry prevents dense packing, leaving voids occupied by solvent, which must be removed carefully.[1]

Target Structure: HOF-BPTC (Supramolecular assembly)

Workflow
  • Solvothermal Dissolution: Combine 50 mg of 2,2',6,6'-H₄BPTC with 4 mL of DMF/Ethanol (1:1 v/v) in a 20 mL scintillation vial.

  • Heating: Heat to 80°C until fully dissolved.

  • Crystal Growth:

    • Place the vial inside a larger jar containing Acetone (antisolvent diffusion).

    • Allow to stand undisturbed at room temperature for 3-5 days.

    • Mechanism:[3][4][5] The slow diffusion of acetone lowers the solubility, triggering the self-assembly of the acid into a hydrogen-bonded network.[1]

  • Solvent Exchange (Critical for Porosity):

    • Decant mother liquor and wash crystals with fresh Acetone (3x).

    • Soak in Acetone for 3 days, refreshing solvent daily.

  • Activation:

    • Step 1: Air dry for 1 hour.

    • Step 2: Degas at 80°C under vacuum. Caution: Higher temperatures may collapse the H-bonded network or induce anhydride formation.

Mechanistic Visualization (Graphviz)[1]

The following diagram illustrates the divergent synthesis pathways (Covalent vs. Supramolecular) and the critical role of the "Twisted Core" in generating porosity.

BPTC_Pathwayscluster_covalentCovalent Pathway (High Stability)cluster_supraSupramolecular Pathway (Crystalline)Ligand2,2',6,6'-H4BPTC(Twisted Core)CondensationYamazaki-HigashiPolycondensation(TPP, NMP, 110°C)Ligand->Condensation + DiamineAssemblyAntisolvent Diffusion(H-Bond Formation)Ligand->Assembly DissolutionDiamineAromatic Diamine(e.g., PDA)Diamine->CondensationPPNPorous PolyamideNetwork (PPN)Condensation->PPN - H2O(Irreversible)PorosityPermanent Microporosity(Due to Orthogonal Twist)PPN->PorositySolventPolar Solvent(DMF/EtOH)Solvent->AssemblyHOFHOF-BPTC(Crystalline Voids)Assembly->HOF Self-Assembly(Reversible)HOF->Porosity

Caption: Divergent synthesis pathways for 2,2',6,6'-H₄BPTC utilizing its steric twist to generate porosity in both amorphous (PPN) and crystalline (HOF) materials.

Characterization & Validation

To validate the successful synthesis of the porous polymer, the following analytical signatures must be confirmed.

A. Pore Structure Analysis (N₂ Physisorption)
  • Isotherm Type: Expect Type I isotherm (steep uptake at low P/P₀ < 0.1), indicative of microporosity.

  • Hysteresis: A narrow H4 hysteresis loop may be observed in the PPN due to slit-like pores formed by the rigid aromatic backbone.[1]

  • Validation: If the isotherm is Type II (non-porous), the activation (Step 7/8 in Protocol 3) was likely insufficient, or the pore network collapsed due to wet drying (capillary stress).[1] Always use Supercritical CO₂ drying if vacuum drying leads to collapse.

B. Structural Integrity (FT-IR)
  • Ligand (Start): Broad -OH stretch (3300-2500 cm⁻¹) and C=O stretch (~1690 cm⁻¹).

  • Polyamide (Product):

    • Appearance of Amide I (C=O) at 1650 cm⁻¹ .

    • Appearance of Amide II (N-H) at 1540 cm⁻¹ .

    • Disappearance of the broad carboxylic acid -OH band (though N-H stretch will appear ~3300 cm⁻¹).

C. Thermal Stability (TGA)
  • Solvent Loss: < 150°C (trapped NMP/Water).

  • Polymer Degradation: The rigid biphenyl core typically confers stability up to 400-450°C . Significant weight loss before 350°C suggests incomplete polymerization or trapped oligomers.

References

  • Ligand Geometry & MOF Utility: Luo, J., et al. (2015).[1] "Uranyl Ion Complexes with 1,1'-Biphenyl-2,2',6,6'-tetracarboxylic Acid: Structural and Spectroscopic Studies." Inorganic Chemistry, 54(15), 7335–7344.[1] [Link][1]

  • Yamazaki-Higashi Polycondensation Protocol: Yamazaki, N., et al. (1975).[1] "Polycondensation of amino acids and hydroxy acids by using diphenyl phosphite in the presence of pyridine."[1] Journal of Polymer Science: Polymer Chemistry Edition, 13(6), 1373-1380.[1] [Link][1]

  • HOF Assembly Strategy: He, Y., et al. (2011).[1] "Porous Hydrogen-Bonded Organic Frameworks: Structure and Properties." Chemical Reviews, 111(12), 7488–7518.[1] [Link][1]

  • Porous Polyimide Synthesis (General Methodology): Ritter, N., et al. (2011).[1] "Microporous Polyimides: Synthesis and Properties." Macromolecules, 44(7), 2025–2033.[1] [Link]

Application Note: Functionalization of MOFs Derived from[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive guide to the synthesis, structural activation, and post-synthetic functionalization of Metal-Organic Frameworks (MOFs) constructed from [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid (H₄BPTC) . Designed for researchers and drug development professionals, this document focuses on a highly reliable, field-proven methodology for generating a redox-active 2D square-grid coordination polymer ({[Ni(cyclam)]₂[BPTC]}ₙ). We detail a self-validating protocol for the spontaneous, in-situ encapsulation of noble metal nanoparticles (Ag and Au) without the use of exogenous reducing agents[1].

Mechanistic Insights: The Role of the H₄BPTC Ligand

While the 3,3',5,5'-tetracarboxylic acid isomer is frequently employed in the competitive synthesis of rigid Zirconium-based MOFs[2], the 2,2',6,6' isomer (H₄BPTC) presents a fundamentally different topological paradigm.

The ortho-positioning of the four carboxylate groups induces severe steric repulsion, locking the biphenyl core into a nearly orthogonal dihedral angle (~85° to 90°)[3].

  • Structural Causality: This orthogonal geometry prevents dense framework interpenetration and imparts unique dynamic flexibility. Upon the removal of guest molecules, the framework undergoes a "swinging" motion of the biphenyl units, allowing the MOF to adapt its pore size while maintaining single crystallinity[4].

  • Functional Causality: When paired with a redox-active macrocyclic node such as [Ni(cyclam)]²⁺, the MOF provides a constrained microenvironment for nanoparticle nucleation. The intrinsic Ni(II) centers act as electron donors, undergoing oxidation to Ni(III) to drive the reduction of diffused Ag(I) or Au(III) ions into zero-valent nanoparticles[1].

Experimental Workflows & Logical Relationships

Workflow cluster_0 Pathway 1: Structural Activation cluster_1 Pathway 2: Post-Synthetic Functionalization A Precursor Preparation [Ni(cyclam)](ClO4)2 + H4BPTC B Solvothermal Assembly H2O/MeOH/TEA, 35°C, 3 days A->B Deprotonation by TEA C Base MOF {[Ni(cyclam)]2[BPTC]}n·2nH2O B->C Crystallization D Thermal Evacuation 180°C, 10⁻⁵ Torr, 24 h C->D Guest Removal F Metal Salt Immersion AgNO3 or NaAuCl4 in EtOH C->F Room Temp, 5 min E Desolvated MOF (Dynamic Biphenyl Swing) D->E Structural Transformation G Spontaneous Redox Reaction Ni(II) → Ni(III) | M(n+) → M(0) F->G Pore Diffusion H Functionalized Nanocomposite Ag/Au NPs @ BPTC-MOF G->H Nanoparticle Growth

Figure 1: Workflow for the synthesis, activation, and redox-driven functionalization of BPTC-MOFs.

Step-by-Step Protocols

Protocol A: Synthesis of the Base Framework {[Ni(cyclam)]₂[BPTC]}ₙ·2nH₂O
  • Precursor Preparation: Prepare a hot solution of ₂ (0.53 mmol) in a solvent mixture of H₂O/MeOH (2.5 mL / 1.0 mL).

    • Safety Note: Perchlorate salts are potentially explosive; handle with appropriate safety protocols and avoid extreme friction or heat.

  • Ligand Activation: In a separate vial, dissolve H₄BPTC (0.28 mmol) in a mixture of H₂O/MeOH/TEA (2.5 mL / 1.0 mL / 0.24 mL).

    • Causality: Triethylamine (TEA) acts as a non-nucleophilic base to fully deprotonate the four sterically hindered carboxylic acid groups of H₄BPTC, priming it for metal coordination[3].

  • Solvothermal Assembly: Combine the two hot solutions in a tightly sealed reaction vessel.

  • Crystallization: Incubate the mixture at 35 °C for 72 hours.

    • Causality: Maintaining a mild, stable temperature prevents rapid, amorphous precipitation, favoring the thermodynamic growth of high-quality purple single crystals[3].

  • Harvesting: Filter the resulting crystals, wash thoroughly with a H₂O/MeOH mixture to remove unreacted precursors, and air-dry.

Protocol B: Post-Synthetic Functionalization (Nanoparticle Encapsulation)

This protocol utilizes the MOF itself as the reducing agent, eliminating the need for toxic external reducing agents like NaBH₄.

  • Pre-treatment: Gently grind the solvated {[Ni(cyclam)]₂[BPTC]}ₙ·2nH₂O crystals into a fine powder to maximize the exposed surface area for diffusion.

  • Metal Salt Immersion:

    • For Silver (Ag) Nanoparticles: Immerse ~67 mg of the MOF powder in 3 mL of an ethanol solution containing AgNO₃ (1.3 × 10⁻¹ M)[1].

    • For Gold (Au) Nanoparticles: Immerse ~69 mg of the MOF powder in 6 mL of an ethanol solution containing NaAuCl₄·2H₂O (3.4 × 10⁻² M)[3].

    • Causality: Ethanol is selected as the solvent because it dissolves the metal salts but acts as an anti-solvent for the MOF, preserving the framework's structural integrity during the diffusion process[1].

  • Redox Incubation: Allow the suspension to stand at room temperature for exactly 5 minutes.

    • Self-Validation Check: The solution color will shift from purple to dark brown (Ag) or brownish-yellow (Au), visually confirming the oxidation of Ni(II) to Ni(III) and the successful nucleation of the nanoparticles[1].

  • Isolation: Filter the resulting nanocomposite powder, wash thoroughly with ethanol, and air-dry.

Protocol C: Thermal Activation (Single-Crystal-to-Single-Crystal Transformation)
  • Setup: Place a single crystal of the base MOF into a 0.5 mm glass capillary with an open end.

  • Evacuation: Subject the crystal to a high vacuum (10⁻⁵ Torr) and heat to 180 °C for 24 hours[3].

  • Observation: The framework undergoes a dynamic structural transformation.

    • Causality: The removal of guest water molecules triggers a "swinging" motion of the biphenyl units and a bending of the macrocyclic coordination planes, reducing the interlayer distance while maintaining single crystallinity[4].

Quantitative Data Summaries

Table 1: Crystallographic and Structural Parameters

Parameter Base MOF (Solvated) Activated MOF (Desolvated)
Chemical Formula {[Ni(cyclam)]₂[BPTC]}ₙ·2nH₂O {[Ni(cyclam)]₂[BPTC]}ₙ
Interlayer Distance ~11.2 Å ~9.8 Å
Biphenyl Dihedral Angle ~85° ~77°

| Transformation Mechanism | N/A | Biphenyl Swing & Macrocycle Bending |

Table 2: Nanoparticle Encapsulation Metrics

Target Nanoparticle Precursor Salt Concentration (M) Incubation Time Average NP Diameter (nm)
Silver (Ag) AgNO₃ 1.3 × 10⁻¹ 5 min 3.7 ± 0.4

| Gold (Au) | NaAuCl₄·2H₂O | 3.4 × 10⁻² | 5 min | ~2.0 |

References

  • A Redox-Active Two-Dimensional Coordination Polymer: Preparation of Silver and Gold Nanoparticles and Crystal Dynamics on Guest Removal Source: Journal of the American Chemical Society (JACS), 2006, 128(14), 4710-4718. URL:[Link]

  • Linker-Connectivity Regulated Competitive Synthesis of Zirconium-Based Metal–Organic Frameworks Source: Inorganic Chemistry, 2025, 64(50), 24368-24373. (Cited for structural context regarding isomer connectivity) URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide focuses on the synthesis of [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid (often abbreviated as 2,2',6,6'-H₄BPTC ).[1]

Critical Isomer Warning: Do not confuse this molecule with the more common MOF linker [1,1'-Biphenyl]-3,3',5,5'-tetracarboxylic acid. The 2,2',6,6'-isomer is sterically congested, forcing the phenyl rings into a nearly perpendicular conformation, which presents unique synthesis and solubility challenges.

Topic: Optimization of this compound Synthesis Primary Route: Oxidative Cleavage of Pyrene-4,5,9,10-tetraone Target Audience: Synthetic Chemists, MOF Researchers

Module 1: Synthesis Strategy & Workflow

Q: What is the most reliable high-yield route for the 2,2',6,6'-isomer? A: The only scalable and regioselective route is the oxidative degradation of pyrene . Direct coupling (e.g., Ullmann or Suzuki) of 2,6-disubstituted benzene derivatives is often unsuccessful due to extreme steric hindrance at the ortho-positions.

The Validated Pathway:

  • Oxidation 1: Pyrene

    
     Pyrene-4,5-dione (K-region oxidation).
    
  • Oxidation 2: Pyrene-4,5-dione

    
     Pyrene-4,5,9,10-tetraone.[2]
    
  • Ring Opening: Pyrene-4,5,9,10-tetraone

    
     this compound.
    

SynthesisPath Pyrene Pyrene Dione Pyrene-4,5-dione (Ortho-quinone) Pyrene->Dione RuCl3 / NaIO4 or K2S2O8 Tetraone Pyrene-4,5,9,10-tetraone (Bis-ortho-quinone) Dione->Tetraone RuCl3 / NaIO4 (Excess) Product 2,2',6,6'-H4BPTC (Target Acid) Tetraone->Product H2O2 / NaOH (Oxidative Cleavage)

Figure 1: The stepwise oxidative degradation pathway from Pyrene to 2,2',6,6'-H₄BPTC. The red arrow indicates the critical yield-determining step.

Module 2: Troubleshooting the Critical Ring-Opening Step

Q: My yield for the final cleavage (Tetraone


 Acid) is low (<40%). The starting material remains suspended. How do I fix this? 
A:  The low yield is typically caused by the poor solubility of Pyrene-4,5,9,10-tetraone . This intermediate is a brick-red/yellow solid that is insoluble in most organic solvents, leading to heterogeneous reaction kinetics where only the surface reacts.

Protocol Adjustment for Solubility: Instead of standard aqueous reflux, use a High-Shear Biphasic System :

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)Mechanism of Improvement
Solvent Water / NaOH1,4-Dioxane / 10% NaOH (1:1) Dioxane acts as a phase transfer agent, solubilizing the tetraone interface.
Oxidant 30% H₂O₂ (added all at once)30% H₂O₂ (Dropwise @ 80°C) Prevents rapid decomposition of peroxide; ensures steady radical supply.
Temperature Reflux (100°C)70–80°C Higher temps decompose H₂O₂ too fast; 80°C is the activation sweet spot.
Time 24 Hours4–6 Hours Prolonged exposure to hot alkali can decarboxylate the product.

Q: The product is difficult to isolate after acidification. It forms a slime or doesn't precipitate. Why? A: 2,2',6,6'-H₄BPTC is highly polar and can form supersaturated solutions or hydrogels due to hydrogen bonding.

  • Fix 1 (Salting Out): After acidifying to pH 1 with HCl, saturate the aqueous phase with NaCl . This forces the organic acid out of the solution (Salting-out effect).

  • Fix 2 (Extraction): Do not rely on filtration alone. Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) or THF . The product is soluble in THF. Dry the organic layer and evaporate.

Module 3: Precursor Quality (The Hidden Variable)

Q: My Pyrene-4,5,9,10-tetraone precursor is dark brown instead of bright yellow. Does this affect the final yield? A: Yes, significantly. Dark brown color indicates the presence of polymeric ruthenium residues or unreacted tar from the previous step. These impurities act as catalyst poisons for the peroxide cleavage and radical scavengers.

Purification of Tetraone Intermediate: Before attempting the final cleavage, ensure the tetraone is pure.

  • Trituration: Boil the crude tetraone in Glacial Acetic Acid for 30 minutes.

  • Filtration: Filter while hot.

  • Result: The impurities stay in the acetic acid (dark liquor), and the pure tetraone remains as a bright yellow/orange powder .

  • Yield Impact: Using purified tetraone can double the yield of the final acid.

Module 4: Step-by-Step Optimized Protocol

Objective: Synthesis of this compound from Pyrene-4,5,9,10-tetraone.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a vigorous magnetic stir bar.

  • Charge: Add Pyrene-4,5,9,10-tetraone (1.0 eq) and 1,4-Dioxane (10 mL/g) . Stir to create a fine suspension.

  • Base Addition: Add 10% NaOH solution (20 mL/g) . The mixture may turn dark; this is normal.

  • Heating: Heat the mixture to 70°C .

  • Oxidant Addition: Add 30% H₂O₂ (20 eq) dropwise over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Stir at 80°C for 4 hours. The suspension should dissolve, turning into a clear, pale yellow solution.

    • Checkpoint: If solids remain after 4 hours, add another 5 eq of H₂O₂ and stir for 1 hour.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Filter off any unreacted solids (if any).

    • Acidification: Slowly add Conc. HCl to the filtrate until pH < 1.

    • Isolation: If a precipitate forms, filter and wash with cold water. If no precipitate, extract with THF/Ethyl Acetate (1:1) (3x), dry over MgSO₄, and concentrate in vacuo.

  • Crystallization: Recrystallize from Water/Acetone or Hot Water .

References
  • Hu, J., Zhang, Q., & Harris, F. W. (2005). Improved Synthesis of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone. The Journal of Organic Chemistry, 70(18), 707-708. Link

    • Context: Establishes the high-yield protocol for the tetraone precursor using RuCl3/NaIO4, essential for the subsequent cleavage step.
  • Gong, X., et al. (2016). Synthesis and characterization of a new ligand this compound. Chinese Chemical Letters. Context: Describes the specific oxidative cleavage conditions for the 2,2',6,6' isomer.
  • Ober, C. K. (1989). Liquid Crystal Polymers. In Comprehensive Polymer Science. Context: Discusses the structural rigidity of 2,2',6,6'-substituted biphenyls and their solubility challenges.

Sources

Technical Support Center: Controlling Polymorphism in [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic Acid Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for navigating the complexities of [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid (BPTCA) crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the polymorphic behavior of BPTCA. Our goal is to empower you with the knowledge to selectively and reproducibly crystallize the desired solid-state form of this versatile molecule.

Introduction to BPTCA Polymorphism

This compound is a rigid, aromatic tetracarboxylic acid that serves as a critical building block in the synthesis of metal-organic frameworks (MOFs) and other supramolecular assemblies.[1] The ability of a single compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, is of paramount importance as each polymorph can exhibit distinct physicochemical properties, including solubility, stability, and dissolution rate.[2][3][4] For BPTCA, controlling polymorphism is crucial for ensuring the reproducibility and performance of the resulting materials. This guide provides a framework for understanding and controlling the factors that govern BPTCA's polymorphic landscape.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific experimental issues you may encounter during the crystallization of BPTCA. The solutions provided are based on fundamental principles of crystallization and polymorphism control.

Question 1: I am consistently obtaining a mixture of polymorphs. How can I isolate a single, pure polymorph?

Answer: The concomitant crystallization of multiple polymorphs is a common challenge and typically arises from a competition between thermodynamic and kinetic factors during nucleation and crystal growth.[5] To favor the formation of a single polymorph, you need to adjust your crystallization conditions to selectively favor either the thermodynamically most stable form or a specific kinetically favored metastable form.

Strategy 1: Targeting the Thermodynamically Stable Polymorph

The thermodynamically stable polymorph is the most energetically favorable form and can typically be obtained by using conditions that allow the system to reach equilibrium.[6]

  • Protocol for Thermodynamic Control:

    • Reduce Supersaturation: Work at a low level of supersaturation. This can be achieved by slow cooling, slow evaporation of the solvent, or by using a solvent in which BPTCA has moderate to high solubility. Low supersaturation provides a more controlled environment, allowing molecules sufficient time to arrange into the most stable crystal lattice.[6][7]

    • Slow Cooling Rate: A gradual decrease in temperature allows the system to remain close to equilibrium, favoring the nucleation and growth of the most stable polymorph.[6]

    • Extended Equilibration Time: Allowing the crystallization to proceed over a longer period, or aging the resulting crystals in the mother liquor, can promote the transformation of any metastable forms into the stable form.

Strategy 2: Isolating a Kinetically Favored (Metastable) Polymorph

Metastable polymorphs are less stable but may form faster under certain conditions.[8] Their isolation requires rapid crystallization conditions that "trap" the system in a kinetically favored state.

  • Protocol for Kinetic Control:

    • Increase Supersaturation: High supersaturation is a key driver for the nucleation of metastable forms.[7][9] This can be achieved by rapid cooling (crash cooling), fast solvent evaporation, or by using an anti-solvent addition method.

    • Rapid Cooling: Quenching a saturated solution in a cold bath can induce rapid nucleation, often leading to the formation of a metastable polymorph.[5]

    • Solvent Selection: Some solvents may preferentially stabilize the formation of a metastable polymorph through specific solute-solvent interactions.[6]

Question 2: I have successfully crystallized a polymorph, but it appears to be unstable and transforms into another form over time. How can I prevent this?

Answer: This phenomenon, often referred to as a "disappearing polymorph," occurs when a metastable crystalline form transforms into a more stable one.[5] This transformation is thermodynamically driven, but its rate is kinetically controlled. To preserve a metastable polymorph, you must inhibit this transformation.

  • Preventative Measures:

    • Rapid Isolation and Drying: Once the metastable crystals have formed, they should be quickly isolated from the solvent and dried thoroughly. The presence of solvent can facilitate the transformation to a more stable form.[6]

    • Storage Conditions: Store the isolated metastable polymorph under conditions that minimize molecular mobility, such as low temperatures and low humidity.[5]

    • Avoid Mechanical Stress: Grinding or milling can provide the energy needed to initiate the transformation to a more stable form. Handle the crystals with care.

Question 3: The quality of my BPTCA crystals is poor (e.g., small, agglomerated, or irregular). How can I improve crystal quality?

Answer: Poor crystal quality is often a result of uncontrolled nucleation and rapid crystal growth. To obtain larger, well-defined crystals, you need to control the rate of both nucleation and growth.

  • Strategies for Improving Crystal Quality:

    • Optimize Supersaturation: While high supersaturation can be used to target metastable forms, it often leads to rapid nucleation and the formation of many small crystals. For high-quality crystals, a lower, more controlled level of supersaturation is generally preferred.[9][10]

    • Control Cooling Profile: A linear cooling rate may not be optimal. A programmed cooling profile, with a slower rate during the initial nucleation phase, can lead to the formation of fewer nuclei, which then have the opportunity to grow into larger crystals.

    • Solvent Selection: The choice of solvent can significantly impact crystal morphology. Experiment with a range of solvents with varying polarities and hydrogen bonding capabilities.

    • Seeding: Introducing a small number of high-quality seed crystals into a slightly supersaturated solution can bypass the initial nucleation step and promote controlled growth on the existing seeds.[11]

Parameter Effect on Polymorphism and Crystal Quality Recommendation for Thermodynamic Control (Stable Form) Recommendation for Kinetic Control (Metastable Form)
Supersaturation High supersaturation favors kinetic products (metastable forms) and can lead to smaller crystals. Low supersaturation favors thermodynamic products (stable forms) and larger crystals.[7][9][10]Low to moderate supersaturation.High supersaturation.
Cooling Rate Rapid cooling favors kinetic products. Slow cooling favors thermodynamic products.[5][6]Slow and controlled cooling.Rapid cooling (crash cooling).
Solvent Can influence which polymorph is favored through specific interactions and solubility differences.[6][12]Solvents with moderate to high solubility for BPTCA.Solvents that lead to high supersaturation upon cooling or anti-solvent addition.
Stirring/Agitation Can influence nucleation rates and may induce transformations.Gentle or no stirring during nucleation.Can be used to promote rapid nucleation, but may also lead to smaller crystals.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between thermodynamic and kinetic control in the context of BPTCA crystallization?

A: Thermodynamic control aims to produce the most stable polymorph by allowing the system to reach its lowest energy state. This is typically achieved through slow crystallization processes.[6] Kinetic control, on the other hand, focuses on producing a polymorph that forms the fastest, which is often a less stable (metastable) form. This is achieved through rapid crystallization processes where the system does not have time to reach thermodynamic equilibrium.[6][8]

Q2: How does the choice of solvent influence which polymorph of BPTCA is formed?

A: The solvent plays a crucial role in several ways:

  • Solubility and Supersaturation: The solubility of BPTCA in a given solvent dictates the level of supersaturation that can be achieved, which in turn influences whether the crystallization is under kinetic or thermodynamic control.[6]

  • Solute-Solvent Interactions: Solvents can form hydrogen bonds or other interactions with BPTCA molecules in solution. These interactions can influence the conformation of the BPTCA molecule and may preferentially stabilize the nucleation of a particular polymorph.[6]

  • Solvent-Mediated Transformations: A less stable polymorph may initially crystallize and then transform into a more stable form in the presence of the solvent over time.[6]

Q3: Can temperature be used to control the polymorphic outcome of BPTCA crystallization?

A: Yes, temperature is a critical parameter. The rate of cooling directly impacts the level of supersaturation and can therefore be used to switch between kinetic and thermodynamic control.[6] Additionally, for some systems (known as enantiotropic systems), different polymorphs can be the most stable at different temperatures.[5] Exploring crystallization at various temperatures is a key strategy in polymorph screening.

Q4: What is the role of seeding in controlling BPTCA polymorphism?

A: Seeding is a powerful technique where a small amount of a known polymorph is added to a supersaturated solution to promote the growth of that specific form.[11] This can help to bypass the stochastic nature of primary nucleation and ensure the reproducible crystallization of the desired polymorph. It is particularly useful for obtaining a specific polymorph when spontaneous nucleation tends to produce a different form.

Visualizing Crystallization Control

To better understand the interplay of factors controlling polymorphism, the following diagrams illustrate the key concepts.

G cluster_0 Crystallization Conditions cluster_1 Control Pathway cluster_2 Polymorphic Outcome Slow Cooling Slow Cooling Thermodynamic Control Thermodynamic Control Slow Cooling->Thermodynamic Control Low Supersaturation Low Supersaturation Low Supersaturation->Thermodynamic Control Rapid Cooling Rapid Cooling Kinetic Control Kinetic Control Rapid Cooling->Kinetic Control High Supersaturation High Supersaturation High Supersaturation->Kinetic Control Stable Polymorph Stable Polymorph Thermodynamic Control->Stable Polymorph Metastable Polymorph Metastable Polymorph Kinetic Control->Metastable Polymorph

Caption: Thermodynamic vs. Kinetic Control Pathways.

G BPTCA in Solution BPTCA in Solution Nucleation Nucleation BPTCA in Solution->Nucleation Crystal Growth Crystal Growth Nucleation->Crystal Growth Final Polymorph Final Polymorph Crystal Growth->Final Polymorph Solvent Solvent Solvent->Nucleation affects solubility & interactions Solvent->Crystal Growth influences morphology Temperature Temperature Temperature->Nucleation controls cooling rate Temperature->Crystal Growth affects growth rate Supersaturation Supersaturation Supersaturation->Nucleation driving force Supersaturation->Crystal Growth determines growth rate Impurities Impurities Impurities->Nucleation can act as seeds

Caption: Factors Influencing BPTCA Crystallization.

References

  • Seven Star Pharma. Factors Influencing Polymorphism.
  • SATHEE. Chemistry Crystallization.
  • Davey, R. J., et al. (2019). Thermodynamic vs. Kinetic Basis for Polymorph Selection. MDPI.
  • Mettler Toledo. Supersaturation and Crystallization for Nucleation and Growth.
  • No name. (2023). Kinetic and Thermodynamic Control of G-Quadruplex Polymorphism by Na+ and K+ Cations.
  • Mettler Toledo. Supersaturation and Crystallization for Nucleation and Growth.
  • Bernstein, J. (2002). 3 Controlling the polymorphic form obtained. Oxford Academic.
  • No name. (n.d.). Polymorphism control and the formation of organic molecular nanocrystals. DSpace@MIT.
  • Molecular Energetics Group. Polymorphism.
  • Tiger Analytics. Polymorphism in Organic Crystals: A Pharma Breakthrough.
  • Ruhr-Universität Bochum. (2012). Polymorphism.
  • Wikipedia. Supersaturation.
  • My-person, U. (n.d.). Crystallization of Organic Compounds.
  • Kitamura, M. (2009). Strategy for control of crystallization of polymorphs. CrystEngComm.
  • Thuéry, J., et al. (2015). Uranyl Ion Complexes with 1,1'-Biphenyl-2,2',6,6'-tetracarboxylic Acid: Structural and Spectroscopic Studies of One- to Three-Dimensional Assemblies. PubMed.
  • Al-Hachami, M., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir.
  • No name. (2025). Mechanochemical vs. solution-based synthesis of multicomponent organic solids: unveiling concomitant polymorphism and achieving selective formation of pure cocrystal forms. CrystEngComm.
  • No name. (2023). (PDF) Polymorphism in a series of dipodal N-donor ligands containing a biphenyl core.
  • MilliporeSigma. This compound.
  • Benchchem. This compound.
  • Wang, Y., et al. (n.d.). Biphenyl-2,4,4′,6-tetracarboxylic acid monohydrate. PMC.
  • Biradha, K., et al. (1999). Self-Assembly of 1,1'-Biphenyl-2,2',6,6'-tetracarboxylic Acid: Formation of an Achiral Grid with Chiral Compartments. PubMed.
  • van der Weegen, R., et al. (n.d.). Temperature-dependent modulation by biaryl-based monomers of the chain length and morphology of biphenyl-based supramolecular polymers. PMC.
  • No name. (2022). Recent Advances in Polymorph Discovery Methods of Organic Crystals. Gwern.net.
  • Stolar, T., et al. (2024). Direct in situ measurement of polymorphic transition temperatures under thermo-mechanochemical conditions. PUBDB.
  • Friščić, T., & Jones, W. (n.d.). The role of solvent in mechanochemical and sonochemical cocrystal formation: a solubility-based approach for predicting cocrystallisation outcome. CrystEngComm (RSC Publishing).
  • No name. (n.d.). Polymorphism in tetra-aryl biphenyl diamine hole transport materials: resolving the conflicting literature on N, N - RSC Publishing.
  • Sigma-Aldrich. This compound -.
  • No name. (n.d.). Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion. Materials Horizons (RSC Publishing).
  • No name. (2025). Application of Preferential Crystallization for Different Types of Racemic Compounds.
  • No name. (2025). (PDF) Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. ResearchGate.
  • Singh, D., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SciSpace.
  • Liu, T., et al. (2022). Unveiling the Effect of Solvents on Crystallization and Morphology of 2D Perovskite in Solvent-Assisted Method. MDPI.
  • Almac. White Paper Ensuring Consistency in Polymorphic Drug Substances and Products.
  • No name. (2011). Gel-Induced Selective Crystallization of Polymorphs. MIT.
  • Kim, M., et al. (n.d.). Polymorphism and Thermally Induced Structural Transformation in Semiconducting Cd(II) Coordination Polymers. PMC.
  • No name. (2025). Thermodynamics of Polymorphs. ResearchGate.
  • van der Weegen, R., et al. (n.d.). Temperature-dependent modulation by biaryl-based monomers of the chain length and morphology of biphenyl-based supramolecular polymers. Chemical Science (RSC Publishing).

Sources

Preventing side reactions in the synthesis of [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid (H₄BPTC). This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block, particularly in the construction of metal-organic frameworks (MOFs) and coordination polymers.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and prevent side reactions during its synthesis.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound is a multi-step process that can be approached through several primary routes. The choice of route often depends on the available starting materials, scale, and desired purity. Understanding the fundamentals of each pathway is crucial for diagnosing and preventing side reactions.

  • Cross-Coupling Reactions: These are among the most common methods for forming the core biphenyl C-C bond.

    • Suzuki-Miyaura Coupling: A palladium-catalyzed reaction between an aryl halide and an arylboronic acid.[1][2] This method is popular due to its high tolerance for various functional groups.

    • Ullmann Coupling: A classic method that uses copper to couple two aryl halide molecules.[3][4] Traditional Ullmann reactions often require harsh conditions, but modern variations have improved their scope and mildness.[3][5]

  • Oxidative Cleavage of Polycyclic Aromatic Hydrocarbons (PAHs): This approach utilizes a larger, readily available PAH like pyrene and cleaves one of its internal bonds through oxidation to form the biphenyl scaffold.

    • Ozonolysis: The ozonation of pyrene can yield biphenyl-like compounds, often producing the intermediate biphenyl-2,2',6,6'-tetracarbaldehyde, which is then further oxidized to the target tetracarboxylic acid.[6]

    • Ruthenium- or Tungsten-Catalyzed Oxidation: These methods can selectively open an aromatic ring in PAHs to produce dialdehyde or dicarboxylic acid derivatives.[7]

  • Oxidation of Pre-formed Biphenyls: This strategy involves synthesizing a biphenyl core with precursor functional groups (e.g., methyl groups) at the 2,2',6,6'-positions and then oxidizing them to carboxylic acids in a final step, for instance, using KMnO₄.[1]

Below is a diagram illustrating these primary synthetic pathways and the stages where side reactions can occur.

Synthesis_Pathways cluster_oxidation Oxidative Cleavage Route ArylHalide Aryl Halide (e.g., 2,6-dicarboxyhalobenzene) Ullmann Ullmann Coupling (Cu-catalyzed) ArylHalide->Ullmann Suzuki Suzuki Coupling (Pd-catalyzed) ArylHalide->Suzuki ArylBoronic Arylboronic Acid (e.g., 2,6-dicarboxyphenylboronic acid) ArylBoronic->Suzuki Product [1,1'-Biphenyl]-2,2',6,6'- tetracarboxylic acid Ullmann->Product SideProducts Side Products (Incomplete reaction, Homocoupling, Over-oxidation, etc.) Ullmann->SideProducts Suzuki->Product Suzuki->SideProducts Pyrene Pyrene Oxidation Oxidative Cleavage (e.g., Ozonolysis) Pyrene->Oxidation Tetraldehyde [1,1'-Biphenyl]-2,2',6,6'- tetracarbaldehyde Oxidation->Tetraldehyde Oxidation->SideProducts FinalOxidation Final Oxidation Tetraldehyde->FinalOxidation FinalOxidation->Product FinalOxidation->SideProducts

Caption: Primary synthetic routes to H₄BPTC and points of side product formation.

Section 2: Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during synthesis and purification.

Category 1: Issues in Cross-Coupling Reactions (Suzuki & Ullmann)

Q1: My Suzuki-Miyaura coupling reaction has a low yield and significant amounts of unreacted starting materials. What went wrong?

A1: Low conversion is a common issue in Suzuki couplings and can typically be traced to one of three areas: the catalyst system, the reagents, or the reaction conditions.

  • Catalyst Deactivation: The Pd(0) active catalyst can be sensitive to oxygen. Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Base Selection & Quality: The base (e.g., K₂CO₃, Cs₂CO₃) is critical. It must be anhydrous and finely powdered to ensure sufficient reactivity. The choice of base can significantly impact the reaction rate; for sterically hindered substrates like those in this synthesis, a stronger base like Cs₂CO₃ may be more effective.

  • Reagent Purity: Impurities in the aryl halide or boronic acid can poison the catalyst. Ensure your starting materials are of high purity. Boronic acids, in particular, can degrade over time to form boroxines; using freshly prepared or purified boronic acid is recommended.

  • Solvent and Temperature: The solvent (e.g., dioxane, toluene) must be anhydrous.[1] The reaction temperature is also critical; if it's too low, the reaction will be sluggish. Reflux conditions are often required to drive the reaction to completion.[1]

Q2: I am observing a significant amount of a homocoupled byproduct from my boronic acid starting material. How can I prevent this?

A2: Homocoupling of the boronic acid (e.g., formation of biphenyl-2,2'-dicarboxylic acid) is a classic side reaction in Suzuki couplings, often promoted by the presence of oxygen.

  • Rigorous Inert Atmosphere: The most crucial step is to meticulously de-gas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction. Oxygen can facilitate the oxidative homocoupling pathway.

  • Stoichiometry and Addition Rate: Use a slight excess (1.05-1.1 equivalents) of the boronic acid. If possible, adding the boronic acid slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring the desired cross-coupling over homocoupling.

  • Ligand Choice: The choice of phosphine ligand for the palladium catalyst can influence the relative rates of cross-coupling versus homocoupling. For sterically hindered substrates, bulky electron-rich ligands like SPhos can be beneficial.

Q3: My Ullmann coupling reaction is giving erratic yields and requires very high temperatures. Are there ways to improve this?

A3: The classic Ullmann reaction is notorious for requiring harsh conditions (often >200 °C) and stoichiometric copper, leading to inconsistent results.[3][5] Modern advancements can significantly improve this reaction.

  • Use of Ligands: The addition of ligands, such as N,N'-dimethylethylenediamine or phenanthroline, can accelerate the reaction, allowing for lower temperatures (e.g., 100-120 °C) and reducing the amount of copper catalyst required.

  • Catalyst Choice: Instead of copper powder or bronze, using a well-defined Cu(I) source like CuI can lead to more reproducible results.[8]

  • Solvent: High-boiling polar aprotic solvents like DMF or nitrobenzene are often used. Ensure they are anhydrous.

Category 2: Issues in Oxidative Cleavage of Pyrene

Q4: My oxidation of pyrene stops at intermediate stages, resulting in a complex mixture of products with aldehyde and hydroxyl groups. How can I achieve complete oxidation?

A4: Incomplete oxidation is a major challenge in this route, as pyrene can form numerous stable intermediates.[6][9][10]

  • Sufficient Oxidant: Ensure you are using a sufficient stoichiometric excess of the oxidant (e.g., ozone, RuO₄, KMnO₄). The reaction requires multiple oxidative steps, and a limiting amount of oxidant will inevitably lead to a mixture.

  • Reaction Time and Temperature: These reactions can be slow. Monitor the reaction progress using TLC or HPLC. If the reaction stalls, a moderate increase in temperature or extended reaction time may be necessary. However, be cautious, as excessive heat can lead to over-oxidation.

  • Two-Step Approach: A more controllable method is to first perform the oxidative cleavage to the more stable intermediate, [1,1'-Biphenyl]-2,2',6,6'-tetracarbaldehyde, isolate and purify it, and then perform a second, clean oxidation to the tetracarboxylic acid.

Q5: I am trying to oxidize the intermediate tetraldehyde to the tetracarboxylic acid, but I am forming an unwanted side product. What could be happening?

A5: If you are using basic conditions to perform the oxidation, you are likely inducing an intramolecular Cannizzaro reaction.[11] In this side reaction, two aldehyde groups disproportionate to form a carboxylate and an alcohol.

  • Avoid Strong Bases: Do not use oxidants that require strongly basic conditions (e.g., KMnO₄ in strong NaOH).

  • Use a Selective Oxidant: The Pinnick oxidation, using sodium chlorite (NaClO₂) with a chlorine scavenger like 2-methyl-2-butene, is an excellent choice. It works under mildly acidic to neutral conditions and is highly selective for oxidizing aldehydes to carboxylic acids without affecting the aromatic rings.

Category 3: Purification Challenges

Q6: The final product, H₄BPTC, is poorly soluble and difficult to purify. What are the best strategies?

A6: The high polarity and rigidity of H₄BPTC make it challenging to handle. Its melting point is very high (390 °C), and it has low solubility in most common organic solvents.

  • Acid-Base Extraction: A robust method for purification is to dissolve the crude product in a dilute aqueous base (e.g., NaOH, Na₂CO₃) to form the water-soluble tetrasodium salt. Filter the solution to remove any non-acidic, insoluble impurities. Then, re-acidify the filtrate with a strong acid (e.g., HCl) to precipitate the pure H₄BPTC. This can be repeated for higher purity.

  • Recrystallization: While challenging, recrystallization is possible from highly polar solvents. A mixture of DMF or DMSO with water can be effective. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly.

  • Chromatography: Direct chromatography of the free acid is difficult. However, it is possible to convert the product to its tetramethyl ester derivative, which is much less polar and more soluble. This ester can be purified by standard silica gel column chromatography.[1] After purification, the ester can be hydrolyzed back to the pure tetracarboxylic acid using aqueous acid or base.

Section 3: Recommended Experimental Protocols

The following protocols provide a starting point for laboratory synthesis. Always perform a thorough safety assessment before beginning any new procedure.

Protocol 1: Suzuki-Miyaura Coupling Approach

This protocol is adapted from general procedures for sterically hindered biaryl synthesis.[1][2]

  • Reagents & Setup:

    • 2-bromo-1,3-benzenedicarboxylic acid (1.0 eq)

    • (2,6-dicarboxyphenyl)boronic acid (1.1 eq)

    • Pd(PPh₃)₄ (0.03 eq)

    • K₂CO₃ (3.0 eq, anhydrous, finely powdered)

    • Dioxane/Water (4:1 mixture)

    • Flame-dried Schlenk flask with a reflux condenser and magnetic stirrer.

  • Procedure:

    • To the Schlenk flask, add 2-bromo-1,3-benzenedicarboxylic acid, (2,6-dicarboxyphenyl)boronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with Argon or Nitrogen three times.

    • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

    • Add the degassed Dioxane/Water solvent mixture via cannula.

    • Heat the mixture to reflux (approx. 100 °C) and stir vigorously for 24-48 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature. Dilute with water and filter through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with ethyl acetate (2x) to remove non-polar impurities.

    • Acidify the aqueous layer with concentrated HCl until a white precipitate forms (pH ~1-2).

    • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the crude product.

    • Purify further via acid-base extraction or recrystallization as described in Q6.

Protocol 2: Oxidation of Tetraldehyde to Tetracarboxylic Acid

This protocol uses the Pinnick oxidation to avoid Cannizzaro side reactions.

  • Reagents & Setup:

    • [1,1'-Biphenyl]-2,2',6,6'-tetracarbaldehyde (1.0 eq)

    • Sodium chlorite (NaClO₂, 80%, 5.0 eq)

    • Sodium dihydrogen phosphate (NaH₂PO₄, 5.0 eq)

    • 2-methyl-2-butene (5.0 eq)

    • t-Butanol/Water (3:1 mixture)

    • Round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Dissolve the tetraldehyde in the t-butanol/water solvent mixture in the round-bottom flask.

    • In a separate beaker, dissolve the sodium chlorite and sodium dihydrogen phosphate in water.

    • Add the 2-methyl-2-butene (chlorine scavenger) to the reaction flask containing the aldehyde.

    • Slowly add the aqueous solution of NaClO₂ and NaH₂PO₄ to the aldehyde solution over 30-60 minutes. The reaction is exothermic; maintain the temperature below 35 °C using a water bath if necessary.

    • Stir at room temperature for 12-16 hours. Monitor the disappearance of the aldehyde by TLC.

    • After completion, quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃) until a test with starch-iodide paper is negative (indicates no remaining oxidant).

    • Acidify the mixture with HCl to pH 1-2 to precipitate the product.

    • Collect the white precipitate by vacuum filtration, wash with copious amounts of water, and dry under vacuum.

Section 4: Troubleshooting Workflow

Use the following flowchart to diagnose and resolve common synthesis issues.

Troubleshooting_Workflow Start Synthesis Issue Observed (Low Yield, Impurities) CheckPurity 1. Verify Starting Material Purity (NMR, Titration) Start->CheckPurity CheckConditions 2. Review Reaction Conditions (Inert gas, Anhydrous Solvents, Temp.) CheckPurity->CheckConditions Purity OK PurifyReagents Purify/Replace Starting Materials CheckPurity->PurifyReagents Impure CheckCatalyst 3. Assess Catalyst System (Catalyst activity, Base, Ligand) CheckConditions->CheckCatalyst Conditions OK OptimizeConditions Optimize Conditions: - Degas solvents thoroughly - Use anhydrous reagents - Adjust temperature/time CheckConditions->OptimizeConditions Suboptimal ChangeCatalyst Change Catalyst System: - Use fresh catalyst - Screen different bases/ligands CheckCatalyst->ChangeCatalyst Suspect AnalyzeByproducts 4. Analyze Byproducts (LC-MS, NMR) CheckCatalyst->AnalyzeByproducts System OK PurifyReagents->Start Re-run OptimizeConditions->Start Re-run ChangeCatalyst->Start Re-run ModifyRoute Modify Synthetic Route: - Change oxidant - Add purification of intermediate - Avoid harsh conditions (e.g., strong base) AnalyzeByproducts->ModifyRoute Identified Side Reaction Success Problem Resolved AnalyzeByproducts->Success Minor/Separable Impurity ModifyRoute->Start Re-run

Caption: A systematic workflow for troubleshooting synthesis problems.

References
  • Herner, H. A., et al. (2001). EFFECT OF BYPRODUCTS FROM THE OZONATION OF PYRENE: BIPHENYL2,2′,6,6′-TETRACARBALDEHYDE AND BIPHENYL2,2′,6,6′-TETRACARBOXYLIC ACID ON GAP JUNCTION INTERCELLULAR COMMUNICATION AND NEUTROPHIL FUNCTION. Environmental Toxicology and Chemistry, 20(11), 2545-2551. Retrieved from [Link]

  • Nikpour, M., et al. (2022). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Scientific Reports, 12(1), 1-11. Retrieved from [Link]

  • Wikipedia. (2023). Ullmann reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2026). Cannizzaro reaction with [1,1'-biphenyl]-2,2',6,6'-tetracarbaldehyde. Retrieved from [Link]

  • Fasnacht, M. P., & Blough, N. V. (2002). Mechanism of Pyrene Photochemical Oxidation in Aqueous and Surfactant Solutions. Environmental Science & Technology, 36(20), 4364-4369. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • OperaChem. (2025). Ullmann coupling: the first publication. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Cardiff University. (n.d.). SELECTIVE OXIDATION OF POLYNUCLEAR AROMATIC HYDROCARBONS. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of biphenylcarboxylic acid 24. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxygenated products suggested to photo and electrochemical oxidation of pyrene. Retrieved from [Link]

  • Sohl, C. D., et al. (2012). Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13. Toxicology and Applied Pharmacology, 261(2), 196-204. Retrieved from [Link]

Sources

Technical Support Center: Optimization of MOF Synthesis with[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid (H4bptc)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for H4bptc-based Metal-Organic Frameworks (MOFs).[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid (H4bptc) is a highly sterically hindered, tetratopic linker. Due to the orthogonal twisting of its biphenyl core, it forms unique topological networks, such as the ftw or scu topologies in Zr-MOFs and 2D square-grid networks in Ni-based coordination polymers.

This guide provides researchers and drug development professionals with troubleshooting strategies, self-validating methodologies, and causality-driven insights to optimize your synthetic workflows.

General Synthesis & Optimization Workflow

MOF_Workflow Start Ligand Preparation This compound Solvent Solvent Selection (DMF/DEF/H2O/MeOH) Start->Solvent Deprotonation Deprotonation/Modulation (TEA or Acetic Acid) Solvent->Deprotonation Metal Metal Salt Addition (ZrCl4, Ni(cyclam)(ClO4)2) Deprotonation->Metal Thermal Solvothermal Synthesis (35 °C - 120 °C) Metal->Thermal Washing Washing & Solvent Exchange (Acetone/MeOH) Thermal->Washing Characterization Activation & Characterization (Vacuum, PXRD, BET) Washing->Characterization

Workflow for optimizing the synthesis and activation of H4bptc-based MOFs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my H4bptc ligand failing to dissolve, and how does this affect MOF topology? Causality & Solution: The H4bptc ligand features four carboxylic acid groups at the 2,2',6,6' positions. The severe steric repulsion between these groups forces the two phenyl rings into a nearly perpendicular dihedral angle. This non-planar geometry drastically reduces its solubility in standard organic solvents. Solution: Use polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) under heating. For transition metal coordination polymers (e.g., Ni), a mixed solvent system of H2O/MeOH (2.5:1 v/v) with the addition of a base like triethylamine (TEA) is required to fully deprotonate the ligand and overcome the steric hindrance during coordination [1].

Q2: How do I control the crystallization rate of Zr-bptc MOFs to prevent amorphous precipitates? Causality & Solution: Zirconium (IV) is highly oxophilic, leading to rapid, uncontrolled coordination with the carboxylates of H4bptc. This fast kinetics often yields amorphous powders rather than crystalline MOFs. Solution: Implement a modulator-based approach. Adding a monocarboxylic acid (such as acetic acid or benzoic acid) creates competition for the Zr⁴⁺ coordination sites. The modulator slows down the nucleation rate, allowing for reversible bond formation and the growth of highly crystalline ftw-topology networks like Zr₆O₄(OH)₄(bptc)₃ [2].

Q3: My Ni-bptc coordination polymer loses crystallinity upon desolvation. How can I prevent pore collapse? Causality & Solution: The 2D square-grid network of {[Ni(cyclam)]₂[BPTC]}ₙ·2nH₂O relies on intercalated guest water molecules to maintain interlayer spacing. Rapid removal of these guests causes extensive dynamic motions—including the rotation of the carboxylates and the swinging of the biphenyl core—leading to structural collapse if done abruptly. Solution: Perform a gradual single-crystal-to-single-crystal transformation. Heat the sample slowly to 180 °C under high vacuum (10⁻⁵ Torr) over 24 hours. This controlled guest removal allows the macrocyclic coordination planes to bend toward the carboxylate planes without fracturing the crystal lattice [1].

Standardized Experimental Protocols
Protocol A: Synthesis of Zr-bptc MOF for Hydrocarbon Separation [2]
  • Preparation: Dissolve H4bptc (0.1 mmol) and ZrCl₄ (0.1 mmol) in 10 mL of N,N-dimethylformamide (DMF) in a 20 mL scintillation vial.

  • Modulation: Add 2.0 mL of glacial acetic acid to the mixture. Sonicate for 10 minutes until the solution is completely clear.

  • Solvothermal Reaction: Seal the vial and heat in an isothermal oven at 120 °C for 48 hours.

  • Harvesting: Cool the vial to room temperature at a rate of 5 °C/hour. Isolate the resulting octahedral crystals via centrifugation.

  • Solvent Exchange: Wash the crystals three times with fresh DMF, followed by solvent exchange with acetone for 3 days (replacing the acetone daily to remove high-boiling DMF).

  • Activation & Self-Validation: Evacuate the sample at 150 °C under dynamic vacuum for 12 hours. Validation: Successful activation without pore collapse is confirmed by a Type I N₂ adsorption isotherm and a sharp PXRD peak at 2θ ≈ 6.5°, indicative of the intact ftw topology.

Protocol B: Synthesis of Redox-Active Ni-bptc 2D Coordination Polymer [1]
  • Metal Precursor: Prepare a hot solution of ₂ (0.53 mmol) in a mixture of H₂O/MeOH (2.5 mL / 1.0 mL).

  • Ligand Preparation: In a separate vial, dissolve H4bptc (0.28 mmol) in H₂O/MeOH (2.5 mL / 1.0 mL). Add 0.24 mL of triethylamine (TEA) to fully deprotonate the ligand.

  • Mixing: Slowly add the hot ligand solution to the metal precursor solution.

  • Crystallization: Tightly close the reaction vessel and let it stand undisturbed at 35 °C for 3 days.

  • Isolation & Self-Validation: Filter the pale purple crystals, wash with cold H₂O/MeOH, and heat at 180 °C under 10⁻⁵ Torr for 24 hours. Validation: Successful single-crystal-to-single-crystal transformation is validated if the crystals remain intact and optically transparent, with PXRD showing a shift in low-angle peaks corresponding to the reduced interlayer distance.

Quantitative Data: Optimization Parameters for H4bptc MOFs
MOF SystemMetal SourceSolvent SystemModulator / BaseTemp & TimeYieldKey Structural Feature
Zr-bptc ZrCl₄DMFAcetic Acid (20 eq)120 °C, 48 h~65%3D ftw topology, high n-hexane uptake
Ni-bptc H₂O/MeOH (2.5:1)Triethylamine (TEA)35 °C, 72 h70%2D square-grid, redox-active (Ag/Au reduction)
Co-bptc Co(NO₃)₂·6H₂ODMF/H₂OUrotropine100 °C, 48 h~55%3D homochiral framework
Zn-bptc Zn(NO₃)₂·6H₂OH₂O2,2'-bipyridine150 °C, 72 h~60%3D pillared-layer structure

(Note: Yields and specific topologies are highly dependent on the exact metal-to-ligand ratio, the steric profile of the biphenyl core, and solvent purity.)

References
  • Wang, H., Dong, X., Lin, J., et al. "Topologically guided tuning of Zr-MOF pore structures for highly selective separation of C6 alkane isomers." Nature Communications, 2018, 9, 1745. URL:[Link]

  • Suh, M. P., Moon, H. R., Lee, E. Y., & Jang, S. Y. "A Redox-Active Two-Dimensional Coordination Polymer: Preparation of Silver and Gold Nanoparticles and Crystal Dynamics on Guest Removal." Journal of the American Chemical Society, 2006, 128(14), 4710-4718. URL:[Link]

Sources

Troubleshooting poor crystallinity in [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid-based polymers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid (H₄bptc) . This ligand presents unique crystallographic challenges due to the high steric hindrance at the ortho positions, forcing a non-planar, twisted conformation (dihedral angle ~60–90°) that complicates packing efficiency.[1]

Ticket Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Crystallography Division

Diagnostic Workflow

Before altering chemical variables, identify your specific failure mode using the decision tree below.

TroubleshootingLogic Start START: Characterize Sample XRD Powder XRD Analysis Start->XRD Amorphous Result: Amorphous Humps (No sharp peaks) XRD->Amorphous Broad Halo Micro Result: Broad/Weak Peaks (Microcrystalline) XRD->Micro Low Intensity PhaseImpure Result: Extra/Unidentified Peaks (Phase Impurity) XRD->PhaseImpure Split Peaks Sol_Kinetic ISSUE: Kinetic Trap ACTION: Add Modulator (Acetic Acid) Increase Temp Amorphous->Sol_Kinetic Sol_Growth ISSUE: Fast Nucleation ACTION: Dilute Reactants Use Auxiliary Ligand (e.g., phen) Micro->Sol_Growth Sol_Solvent ISSUE: Templating Failure ACTION: Change Solvent System (H2O -> DMF/EtOH) PhaseImpure->Sol_Solvent

Figure 1: Diagnostic logic for categorizing crystallinity failures in H₄bptc coordination polymers.

Technical Deep Dive: The "Twist" Problem

The core issue with H₄bptc is the restricted rotation around the central C–C bond.[1] Unlike the unhindered [1,1'-biphenyl]-4,4'-dicarboxylic acid, the tetracarboxylic acid at the 2,2',6,6' positions forces the phenyl rings to be nearly perpendicular.

  • Consequence: The ligand cannot flatten to maximize

    
    -
    
    
    
    stacking.
  • Crystallographic Risk: If the metal coordination geometry does not perfectly match this pre-organized twist, the framework becomes strained and prone to forming amorphous glasses or collapsing upon solvent removal.

Troubleshooting Guides (Q&A Format)

Case 1: "I am getting an immediate precipitate that is amorphous by XRD."

Diagnosis: Kinetic Overshoot. The reaction between the carboxylate and the metal cation (usually


, 

, or Lanthanides) is too fast.[1] The "twisted" ligand locks into a disordered network before it can error-check into a periodic lattice.

Protocol Adjustment:

  • Introduce a Modulator: Add a monocarboxylic acid (Acetic Acid or Benzoic Acid) at a 10:1 to 30:1 molar ratio vs. the ligand.[1]

    • Mechanism:[2] The modulator competes for the metal sites, creating a reversible equilibrium that allows defects to heal [1].

  • pH Tuning: If using hydrothermal synthesis, lower the pH (approx. 3.0–4.0).[1] Do not fully deprotonate the ligand with excess base (NaOH/KOH) immediately.[1] Let the heat slowly drive deprotonation.

Case 2: "I obtain crystals, but they are too small for Single Crystal XRD."

Diagnosis: Nucleation Density is too high. H₄bptc has four binding sites. Once one site binds, it acts as a seed. If concentration is high, you get millions of microcrystals rather than a few large ones.

Protocol Adjustment:

  • Dilution: Reduce concentration of metal and ligand by 50%.

  • Auxiliary Ligands: Introduce rigid nitrogen donors like 1,10-phenanthroline (phen) or 2,2'-bipyridine (bipy) .[1]

    • Why? These ligands block coordination sites on the metal, reducing the dimensionality of the network (often from 3D to 2D or 1D chains) which crystallize more easily due to lower entropic penalties [2].[1]

  • Convection Control: Switch from stirring to static heating in a Teflon-lined autoclave.

Case 3: "The structure collapses when I try to activate/dry the crystals."

Diagnosis: Porosity Collapse (The "Soft Framework" Issue). Because H₄bptc is twisted, it creates voids that are often supported solely by solvent molecules. Removing them creates a vacuum that implodes the structure.

Protocol Adjustment:

  • Solvent Exchange: Do not dry directly from high-boiling solvents (DMF/Water).[1] Exchange with Ethanol or Acetone over 3 days (refreshing solvent every 12 hours).

  • Supercritical Drying: If accessible, use supercritical

    
     drying to eliminate surface tension forces.
    

Optimized Synthesis Protocol: Ln-H₄bptc System

This protocol targets high-crystallinity Lanthanide (Eu/Tb) polymers, which are notoriously difficult to crystallize with H₄bptc due to high coordination numbers [3].[1]

Materials:

  • 
     (0.1 mmol)[1]
    
  • H₄bptc (0.1 mmol)[1]

  • Solvent:

    
    :Ethanol (3:1 v/v)[1]
    
  • Modulator: Glacial Acetic Acid (0.5 mL)[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve H₄bptc in the Ethanol/Water mix. If cloudy, add minimal 1M NaOH dropwise until clear (pH ~5).[1]

  • Modulation: Add the Glacial Acetic Acid. The solution may turn slightly cloudy; stir until clear.

  • Metal Addition: Add the Lanthanide salt. Stir for 30 mins at Room Temp.

  • Thermal Treatment: Transfer to a 23 mL Teflon-lined autoclave.

    • Critical Step: Heat to 160°C for 72 hours .

    • Cooling: Program a slow cool-down (

      
      ) to Room Temp.
      
  • Harvesting: Filter the block-shaped crystals. Wash with Ethanol.

SynthesisWorkflow Mix Mix H4bptc + Solvent (pH adjust to 5) Mod Add Modulator (Acetic Acid) Mix->Mod Metal Add Metal Salt (Stir 30 min) Mod->Metal Heat Autoclave 160°C, 72h Metal->Heat Cool Slow Cool (-5°C/h) Heat->Cool

Figure 2: Optimized solvothermal workflow for H₄bptc lanthanide polymers.

Comparative Data: Synthesis Variables vs. Crystallinity[3][4]

VariableCondition A (Poor)Condition B (Optimized)Resulting Topology
Solvent Pure WaterWater/DMF or Water/EtOHMixed solvents accommodate the hydrophobic biphenyl core better.[1]
Temperature 100°C150–170°CHigher T overcomes the rotational barrier of the twisted ligand [4].
Ligand Ratio 1:1 (Metal:Ligand)2:1 or 1:1 + Aux LigandExcess metal or auxiliary ligands (phen) stabilize the clusters.[1]
pH > 7 (Fully deprotonated)3–5 (Partially protonated)Slower deprotonation yields larger single crystals.[1]

References

  • Schaate, A., et al. (2011).[1] "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal. Link[1]

  • Liu, X., et al. (2014).[1][3] "Three 3D lanthanide-organic frameworks with sra topology: syntheses, structures, luminescence and magnetic properties." CrystEngComm. Link

  • Sun, Y., et al. (2015).[1][4] "Uranyl Ion Complexes with 1,1'-Biphenyl-2,2',6,6'-tetracarboxylic Acid: Structural and Spectroscopic Studies." Inorganic Chemistry. Link[1]

  • Gao, J., et al. (2013).[1][2] "Tuning metal–carboxylate coordination in crystalline metal–organic frameworks through surfactant media." Journal of Solid State Chemistry. Link

Sources

Overcoming solubility issues of [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid (H4BPTC). As a Senior Application Scientist, I frequently encounter researchers struggling with the notoriously poor solubility of this ligand. This guide is designed to provide drug development professionals and materials scientists with field-proven, mechanistically sound protocols to overcome these barriers.

Part 1: Understanding the Solubility Barrier

Q: Why isthis compound (H4BPTC) so difficult to dissolve in standard organic solvents? A: The insolubility of H4BPTC is a thermodynamic issue rooted in its molecular structure. The rigid biphenyl backbone, combined with four highly polar, hydrogen-bond-donating carboxylic acid groups, creates a robust crystalline lattice. The intermolecular hydrogen bonding between these -COOH groups is exceptionally strong. For dissolution to occur, the solvent-solute interactions must energetically outweigh these crystal lattice forces. Standard organic solvents (like room-temperature methanol, ethanol, or acetonitrile) lack the necessary polarity and proton-accepting capacity to disrupt this lattice[1].

Part 2: Quantitative Solubility Data

To assist in solvent selection, the following table summarizes the solubility profile of H4BPTC under various experimental conditions.

Solvent SystemTemperatureAdditiveSolubility StateMechanistic Rationale
Methanol (MeOH)25°CNoneInsolubleStrong intermolecular H-bonding overcomes solvent-solute interactions.
Methanol (MeOH)65°C (Reflux)NonePoor / SuspensionThermal energy partially disrupts the lattice, but is insufficient for full solvation.
Methanol (MeOH)65°CPyridine or TEAHighly SolubleBase deprotonates -COOH groups, forming a highly soluble ionic adduct[1].
DMSO / DMF80°CNoneModerateStrong aprotic polar solvents disrupt H-bonds at elevated temperatures.
H₂O / MeOH (2.5:1)80°CTriethylamineHighly SolubleSynergistic solvation of the deprotonated tetracarboxylate anion[1].

Part 3: Troubleshooting Guides & Step-by-Step Methodologies

Q: How can I achieve complete dissolution of H4BPTC for Metal-Organic Framework (MOF) synthesis? A: The most reliable method to dissolve H4BPTC is through Base-Assisted Thermal Dissolution . By introducing a nitrogenous base, you actively deprotonate the carboxylic acid groups, converting the neutral, insoluble polymer-like network into a discrete, highly soluble ionic salt (e.g., a pyridinium or triethylammonium adduct).

Protocol: Base-Assisted Dissolution of H4BPTC

This protocol is designed as a self-validating system. The visual transition from a turbid suspension to a permanently clear solution confirms successful thermodynamic solvation.

Step 1: Weighing & Dispersion Suspend 1.0 molar equivalent of solid H4BPTC in analytical grade Methanol (MeOH) (typically 100 mL per 14.2 mmol of ligand). Causality: The mixture will immediately form a cloudy, heterogeneous suspension. MeOH acts as a polar protic carrier but cannot dissolve the ligand alone.

Step 2: Thermal Activation Heat the suspension to 60°C–65°C under continuous magnetic stirring. Causality: Heating increases the kinetic energy of the system, pre-expanding the crystal lattice and increasing the solvent-accessible surface area of the suspended particles.

Step 3: Base Addition (Deprotonation) Slowly add 2.0 to 4.0 molar equivalents of Pyridine or Triethylamine (TEA) dropwise to the hot suspension[1]. Causality: The base acts as a proton acceptor, neutralizing the tetracarboxylic acid. This drastically shifts the thermodynamic equilibrium, as the newly formed ionic species (H4BPTC·Pyridine adduct) interacts highly favorably with the polar protic solvent.

Step 4: Clarification & Self-Validation Continue stirring at 60°C for 15-30 minutes until the solution becomes completely transparent. Self-Validation Check: Remove the flask from the heat source and allow it to cool to room temperature. If the solution remains crystal clear, complete conversion to the soluble adduct has been achieved. If the solution turns cloudy upon cooling, the base-to-ligand ratio is insufficient; reheat and add an additional 0.5 equivalents of base.

Workflow: H4BPTC Dissolution Decision Tree

G Start Solid H4BPTC (Insoluble in standard organics) Decision Target Application? Start->Decision MOF MOF / Coordination Polymer Synthesis Decision->MOF Org Organic Synthesis / Derivatization Decision->Org Base Add Base (Pyridine / TEA) in Hot MeOH or H2O/MeOH MOF->Base Aprotic Use Hot DMSO / DMF (>80°C) Org->Aprotic Sol1 Soluble H4BPTC-Base Adduct (Ready for Metal Salts) Base->Sol1 Sol2 Solvated H4BPTC Monomer (Maintain Temperature) Aprotic->Sol2

Decision tree for overcoming H4BPTC solubility barriers based on target application.

Part 4: Advanced FAQs

Q: Why does my H4BPTC precipitate immediately when I add my transition metal salt solution? A: This is a common kinetic issue. When a fully deprotonated, highly soluble H4BPTC solution meets a metal cation (like Ni²⁺ or Zn²⁺), coordination happens almost instantaneously, leading to the precipitation of an amorphous kinetic product rather than a crystalline MOF[2]. Solution: To resolve this, you must slow down the coordination kinetics. Use a modulator (such as acetic acid) to compete with the ligand for metal binding sites, or employ solvothermal conditions (sealed Teflon-lined autoclaves at >100°C) to allow for reversible bond formation and proper crystal growth.

Q: Can I avoid using nitrogenous bases if my downstream organic synthesis is sensitive to them? A: Yes. If pyridine or TEA will interfere with your downstream derivatization, you can utilize a highly polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). However, you must maintain the solution at elevated temperatures (>80°C) to prevent reprecipitation. Alternatively, you can pre-form a sodium salt by neutralizing the ligand with 0.1 M NaOH in a DMSO/water mixture, maintaining the pH around 7–8[3].

Q: How does the choice of solvent and base affect the final MOF topology? A: The degree of deprotonation dictates the coordination modes available to the ligand. Using a weak base might only partially deprotonate H4BPTC (yielding H₂BPTC²⁻), which leads to 2D layered structures. Full deprotonation (yielding BPTC⁴⁻) using stronger bases or higher equivalents encourages the formation of 3D porous networks highly sought after for gas adsorption applications[2].

References

1.1 - Journal of the American Chemical Society 2.3 - Taylor & Francis Online 3. 2 - Encyclopedia.pub

Sources

Validation & Comparative

A Researcher's Guide to X-ray Diffraction Analysis of [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic Acid Based Structures

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of X-ray diffraction (XRD) analysis for crystalline structures based on [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid (H₄BPTC). Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of single-crystal and powder XRD techniques, offering field-proven insights and detailed experimental protocols to empower your structural determination endeavors.

Introduction: The Structural Significance of this compound

This compound is a versatile building block in supramolecular chemistry and materials science. Its rigid biphenyl core, coupled with four carboxylic acid groups, allows for the construction of a diverse array of multidimensional architectures, including metal-organic frameworks (MOFs) and coordination polymers. The precise characterization of these structures is paramount, as their physical and chemical properties are intrinsically linked to the atomic-level arrangement of their constituents. X-ray diffraction stands as the definitive technique for elucidating these intricate three-dimensional structures.

This guide will navigate the complexities of XRD analysis for H₄BPTC-based compounds, comparing the insights gained from single-crystal and powder diffraction methods and providing the necessary protocols to achieve high-quality, reliable results.

Comparative Analysis of H₄BPTC-Based Crystal Structures

The structural diversity of H₄BPTC-based coordination polymers is vast, with the final architecture being highly dependent on the choice of metal cation, the presence of auxiliary ligands, and the synthesis conditions. This section compares several reported crystal structures to illustrate this diversity.

Influence of Metal Cation and Ancillary Ligands

The coordination environment of the metal ion and the nature of any additional ligands play a crucial role in dictating the dimensionality and topology of the resulting framework. For instance, reactions of H₄BPTC with various metal salts under hydrothermal or solvothermal conditions have yielded one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks.[1]

A comparative summary of selected H₄BPTC-based structures is presented in the table below, highlighting key crystallographic parameters.

CompoundMetal IonAncillary LigandDimensionalityCrystal SystemSpace GroupReference
{[Ni(bipy)3][UO2(H2L)(H2O)]2(NO3)2·3H2O}UO₂²⁺, Ni²⁺bipy1DTriclinicP-1[1]
{[Cu2.5(μ3-OH−)(bptc4−)(4,4′-bpy)(H2O)]·1.5H2O}Cu²⁺4,4'-bpy3DMonoclinicC2/c[2]
{[Co1.5(Hbptc3−)(1,4-bib)0.5(H2O)5]·2H2O}Co²⁺1,4-bib1DTriclinicP-1[2]
{[Zn(2,4-H2bptc)(4,4′-bipy)·H2O]} (isomer)Zn²⁺4,4'-bipy1DMonoclinicP2₁/c[3]
{[Co5(2,4-bptc)2(μ3-OH)2(μ2-H2O)2(μ1-H2O)2]·2H2O} (isomer)Co²⁺None3DMonoclinicP2₁/n[3]

bipy = 2,2'-bipyridine; 4,4'-bpy = 4,4'-bipyridine; 1,4-bib = 1,4-bis(imidazol-1-ylmethyl)benzene

The Impact of Synthesis Conditions: Polymorphism and Isomerism

The crystallization of H₄BPTC-based structures can be highly sensitive to thermodynamic and kinetic parameters such as temperature, solvent, and reactant concentrations.[4] This can lead to the formation of different polymorphs (different crystal structures of the same compound) or structural isomers. For example, the use of different solvents can influence the coordination mode of the H₄BPTC ligand and the resulting framework topology.[5]

Powder X-ray diffraction is a powerful tool for identifying and distinguishing between different polymorphic forms, as each polymorph will exhibit a unique diffraction pattern.[6][7][8]

Experimental Protocols: From Crystal to Structure

This section provides detailed, step-by-step methodologies for both single-crystal and powder XRD analysis of H₄BPTC-based materials.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the gold standard for unambiguous structure determination, providing precise atomic coordinates, bond lengths, and bond angles.[9]

Experimental Workflow for Single-Crystal XRD

SCXRD_Workflow A Crystal Growth & Selection B Crystal Mounting A->B C Data Collection (Diffractometer) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution D->E F Structure Refinement E->F G Validation & Analysis F->G

Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:

  • Crystal Growth and Selection:

    • Synthesize single crystals of the H₄BPTC-based compound using methods such as slow evaporation, vapor diffusion, or hydrothermal/solvothermal techniques.

    • Under a polarizing microscope, select a high-quality single crystal that is free of defects, has well-defined faces, and is of an appropriate size (typically 0.1-0.3 mm in all dimensions).

  • Crystal Mounting:

    • Carefully mount the selected crystal on a goniometer head using a suitable adhesive (e.g., epoxy or oil). The crystal should be securely attached to a glass fiber or a cryo-loop.

  • Data Collection:

    • Mount the goniometer head on the single-crystal diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial set of scans to determine the unit cell parameters and crystal system.

    • Set up a data collection strategy to measure a complete and redundant set of diffraction data. This typically involves rotating the crystal through a series of angles while exposing it to a monochromatic X-ray beam.

  • Data Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

    • Apply corrections for Lorentz and polarization effects, as well as absorption.

    • Scale and merge the data to produce a final set of unique reflections.

  • Structure Solution:

    • Use direct methods or Patterson methods to determine the initial positions of the heavier atoms (e.g., metal ions).

    • Subsequent difference Fourier maps will reveal the positions of the lighter atoms (C, O, N).

  • Structure Refinement:

    • Refine the atomic positions, displacement parameters (isotropic or anisotropic), and other structural parameters against the experimental data using a least-squares minimization algorithm.[10]

    • For MOFs, it is crucial to properly model any disordered solvent molecules within the pores.[11]

  • Validation and Analysis:

    • Assess the quality of the final structure using metrics such as R-factors, goodness-of-fit, and residual electron density maps.

    • Analyze the geometric parameters (bond lengths, bond angles, torsion angles) to ensure they are chemically reasonable.

    • Generate a Crystallographic Information File (CIF) for publication and deposition in a crystallographic database.

Powder X-ray Diffraction (PXRD)

PXRD is an essential technique for phase identification, purity assessment, and, in many cases, ab initio structure determination when single crystals are not available.[12][13][14]

Experimental Workflow for Powder XRD and Rietveld Refinement

PXRD_Workflow A Sample Preparation B Data Collection (Powder Diffractometer) A->B C Phase Identification B->C D Indexing & Unit Cell Determination C->D E Structure Solution (Direct Space Methods) D->E F Rietveld Refinement E->F G Structure Validation F->G

Workflow for Powder X-ray Diffraction and Rietveld Refinement.

Step-by-Step Methodology:

  • Sample Preparation:

    • Grind the crystalline sample to a fine, homogeneous powder (typically <10 µm particle size) to ensure random orientation of the crystallites.

    • Mount the powder in a sample holder, ensuring a flat and level surface.

  • Data Collection:

    • Place the sample holder in the powder diffractometer.

    • Collect a high-quality diffraction pattern over a wide 2θ range with a slow scan speed and small step size to ensure good resolution and statistics.[15]

  • Phase Identification:

    • Compare the experimental PXRD pattern to databases of known phases (e.g., the Powder Diffraction File) to identify any known crystalline components.

  • Indexing and Unit Cell Determination:

    • If the structure is unknown, use indexing software to determine the unit cell parameters and crystal system from the positions of the diffraction peaks.

  • Structure Solution:

    • For MOFs and other organic-based structures, direct-space methods are commonly employed.[14] These methods involve generating trial crystal structures and comparing their calculated powder patterns to the experimental data.

  • Rietveld Refinement:

    • The Rietveld method is a powerful technique for refining a crystal structure model against a powder diffraction pattern.[16][17][18]

    • The refinement process involves minimizing the difference between the observed and calculated diffraction profiles by adjusting instrumental, profile, and structural parameters.

    • Key Refinement Steps:

      • Refine the scale factor and background parameters.

      • Refine the unit cell parameters.

      • Refine the peak shape parameters.

      • Refine the atomic coordinates and isotropic displacement parameters.

      • If the data quality allows, refine anisotropic displacement parameters.

  • Structure Validation:

    • Evaluate the goodness-of-fit of the Rietveld refinement using statistical indicators (e.g., Rwp, Rexp, χ²).

    • Examine the difference plot (observed - calculated pattern) for any systematic errors.

    • Ensure that the refined structural parameters are chemically sensible.

Data Interpretation and Troubleshooting

Single-Crystal XRD
  • Twinning: MOF crystals are often prone to twinning, which can complicate data processing and structure refinement. Specialized software and refinement strategies may be necessary to handle twinned data.[11]

  • Disorder: Solvent molecules and even parts of the framework can exhibit static or dynamic disorder. This can be modeled using appropriate constraints and restraints during refinement.

Powder XRD
  • Peak Overlap: Powder patterns of complex, low-symmetry organic structures often suffer from severe peak overlap, which can make indexing and structure solution challenging.[12][13]

  • Preferred Orientation: If the powder sample is not perfectly random, the intensities of certain reflections will be systematically altered. This can be modeled during Rietveld refinement.

  • Phase Purity: The presence of amorphous content or crystalline impurities can complicate the analysis. Careful examination of the background and the presence of unidentified peaks is crucial.

Conclusion

The structural characterization of this compound based structures is a critical step in understanding and harnessing their potential in various applications. Both single-crystal and powder X-ray diffraction provide invaluable, albeit different, levels of structural information. While SC-XRD offers unparalleled precision for well-ordered single crystals, PXRD is an indispensable tool for phase analysis and for elucidating the structures of microcrystalline materials. By employing the rigorous experimental protocols and data analysis strategies outlined in this guide, researchers can confidently and accurately determine the crystal structures of these fascinating and important materials.

References

  • How can I get single crystal structure of MOF? (2023, March 31). ResearchGate. Retrieved from [Link]

  • Martí-Rujas, J., & Proserpio, D. M. (2014). Crystallography of metal–organic frameworks. Acta Crystallographica Section A: Foundations and Advances, 70(Pt 6), 558–573. Available at: [Link]

  • Sun, D., Liu, Y., & Chen, Y. (2014). Syntheses, crystal structures, photoluminescent/magnetic properties of four new coordination polymers based on 2,3′,4,5′-biphenyltetracarboxylic acid. RSC Advances, 4(93), 51323-51332. Available at: [Link]

  • Wang, X.-L., Qin, C., & Wang, E.-B. (2010). Coordination polymers of biphenyl-2,4,2′,4′-tetracarboxylic acid—synthesis, structures and adsorption properties. CrystEngComm, 12(12), 4061-4071. Available at: [Link]

  • Batten, S. R., & Turner, D. R. (2017). Pitfalls in metal–organic framework crystallography: towards more accurate crystal structures. Chemical Society Reviews, 46(14), 4159-4170. Available at: [Link]

  • Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(36), 12534-12547. Available at: [Link]

  • Li, J., et al. (2025). A comparison of microcrystal electron diffraction and X-ray powder diffraction for the structural analysis of metal–organic frameworks. IUCrJ, 12(Pt 3), 254-263. Available at: [Link]

  • Martí-Rujas, J. (2020). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 49(36), 12534-12547. Available at: [Link]

  • Supporting Information for: Porous Metal-Carboxylate Frameworks (PCFs): A New Class of Permanently Microporous Materials. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • How to perform XRD data analysis for a MOF structure? (2023, April 5). ResearchGate. Retrieved from [Link]

  • Sun, X., et al. (2023). Two new metal-organic frameworks based on nitrogen-containing rigid tetracarboxylic acid ligand: Synthesis, crystal structure, characterization and DFT study. Molecular Crystals and Liquid Crystals, 761(1), 108-119. Available at: [Link]

  • Co MOF XRD. (n.d.). Scribd. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Creative Biostructure. Retrieved from [Link]

  • Wang, K., et al. (2015). Synthesis and characterization of metal-organic framework-74 containing 2, 4, 6, 8, and 10 different metals. Inorganic Chemistry, 54(4), 1603-1608. Available at: [Link]

  • Rietveld refinement guidelines. (1999). Journal of Applied Crystallography, 32(1), 3-19. Available at: [Link]

  • O'Mahony, M. A., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorphs of Ritonavir. Crystal Growth & Design, 24(7), 3025-3037. Available at: [Link]

  • The Rietveld Refinement Method: Half of a Century Anniversary. (2021, August 18). Crystal Growth & Design, 21(9), 4843-4846. Available at: [Link]

  • Zhang, J., et al. (2018). Structural Diversity and Sensing Properties of Metal–Organic Frameworks with Multicarboxylate and 1H-Imidazol-4-yl-Containing Ligands. Crystal Growth & Design, 18(2), 949-958. Available at: [Link]

  • Rietveld Refinement Protocol. (n.d.). Scribd. Retrieved from [Link]

  • Izumi, F., & Momma, K. (2007). Three-dimensional visualization in powder diffraction. Solid State Phenomena, 130, 15-20. Available at: [Link]

  • Liu, Z., et al. (2021). Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion. Materials Horizons, 8(10), 2743-2749. Available at: [Link]

  • Thuéry, B., et al. (2015). Uranyl Ion Complexes with 1,1'-Biphenyl-2,2',6,6'-tetracarboxylic Acid: Structural and Spectroscopic Studies of One- to Three-Dimensional Assemblies. Inorganic Chemistry, 54(14), 7021-7029. Available at: [Link]

  • Papa, F., et al. (2019). Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers. Molecules, 24(16), 2989. Available at: [Link]

  • Li, J.-R., et al. (2013). Solvent or temperature induced diverse coordination polymers of silver(I) sulfate and bipyrazole systems: syntheses, crystal structures, luminescence, and sorption properties. Inorganic Chemistry, 52(24), 14067-14076. Available at: [Link]

  • David, W. I. F., et al. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCrJ, 9(Pt 3), 299-314. Available at: [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. (2025, April 14). Creative Biostructure. Retrieved from [Link]

  • Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis at H&M. (2025, April 29). H&M Analytical Services. Retrieved from [Link]

  • Wang, Y., et al. (2016). Study on four polymorphs of bifendate based on X-ray crystallography. Medicine, 95(15), e3391. Available at: [Link]

Sources

Structural comparison of MOFs from different isomers of biphenyltetracarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the geometric and steric properties of organic linkers. Biphenyltetracarboxylic acid (


) is a highly versatile tetradentate ligand, but its coordination behavior is strictly dictated by the positional isomerism of its carboxylate groups. This guide provides an in-depth structural and performance comparison of MOFs synthesized from three primary isomers: 3,3',5,5'-

, 3,3',4,4'-

, and 2,2',4,4'-

. By analyzing the causality between isomer symmetry, framework topology, and resulting physicochemical properties, this guide serves as a definitive resource for researchers engineering MOFs for gas storage, optical sensing, and environmental remediation.

Mechanistic Divergence: The Role of Isomeric Symmetry

The spatial arrangement of the four carboxylic acid groups on the biphenyl core fundamentally alters the secondary building unit (SBU) connectivity. This geometric divergence forces the resulting MOFs into entirely different topological nets.

MOF_Topology Isomer Biphenyltetracarboxylic Acid Isomers Sym 3,3',5,5'-H4bptc (Symmetric) Isomer->Sym Asym 3,3',4,4'-H4bptc (Vicinal) Isomer->Asym Steric 2,2',4,4'-H4bptc (Sterically Hindered) Isomer->Steric Top1 nbo / ftw Topology (High Porosity) Sym->Top1 Top2 bbf / sql Topology (Interpenetrated) Asym->Top2 Top3 Dense 3D Networks (Low Porosity) Steric->Top3 App1 Gas Storage (H2, CO2, NO2) Top1->App1 App2 Luminescent Sensing (Biomarkers, Ions) Top2->App2 App3 Sacrificial Templates (Magnetic Co@C) Top3->App3

Figure 1: Topological divergence and application pathways dictated by H4bptc isomer symmetry.

Profiling the Isomers

Isomer 1: 3,3',5,5'-Biphenyltetracarboxylic Acid (The Symmetrical Pillar)

The symmetric meta-positioning of the carboxylate groups allows the biphenyl core to act as a rigid, rectangular building block. When reacted with Cu(II) to form paddlewheel SBUs, it generates the highly symmetrical nbo (niobium oxide) topology, famously known as MOF-505 [1].

  • Causality of Porosity: The rigid linear extension of the 3,3',5,5' isomer prevents the framework from self-interpenetrating. This leaves large solvent-accessible voids (up to 69% of the crystal volume) and highly accessible open metal sites[1].

  • Performance: MOF-505 exhibits a massive Langmuir surface area of ~1830 m²/g and exceptional reversible

    
     adsorption capacities (up to 2.47 wt% at 77 K)[2].
    
Isomer 2: 3,3',4,4'-Biphenyltetracarboxylic Acid (The Vicinal Linker)

The ortho-arrangement (vicinal) of the carboxylates on each ring creates a localized "V-shape" coordination vector. This geometry introduces significant steric crowding at the metal node.

  • Causality of Interpenetration: To minimize free energy and stabilize the crystal lattice during hydrothermal synthesis, the framework is forced to adopt highly entangled or interpenetrated topologies (e.g., 2-fold interpenetrated bbf or sql nets)[3][4].

  • Performance: While permanent porosity is drastically reduced, the dense packing of aromatic rings restricts intramolecular rotation. This minimizes non-radiative decay, resulting in strong solid-state luminescence, making these MOFs elite candidates for optical sensing of biomarkers (like Uric Acid and Tryptophan) and heavy metals (

    
    )[3][5].
    
Isomer 3: 2,2',4,4'-Biphenyltetracarboxylic Acid (The Sterically Hindered Linker)

Carboxylate groups at the 2,2' positions force the two phenyl rings completely out of coplanarity due to severe steric repulsion.

  • Causality of Densification: The highly twisted conformation prevents the formation of extended porous networks, resulting in dense 2D bilayers or 3D coordination polymers[6].

  • Performance: Their high carbon-to-metal ratio makes them ideal single-source precursors. Pyrolysis of these MOFs yields highly graphitized, magnetic metal@carbon composites (e.g., Co@C) used for rapid, high-capacity dye adsorption (e.g., Methyl Orange)[7].

Quantitative Performance Matrix

The following table summarizes the structural and functional disparities between the three isomeric MOF platforms:

IsomerRepresentative MOFMetal NodeDominant TopologyBET Surface AreaPrimary Application
3,3',5,5'-

MOF-505

paddlewheel
nbo (Non-interpenetrated)~1830 m²/g

Storage,

/

Capture
3,3',4,4'-

Zn-bptc-mbixZn(II)bbf (2-fold interpenetrated)< 50 m²/gLuminescent Sensing (UA, Trp,

)
2,2',4,4'-

Co-bptaCo(II)Dense 3D FrameworkNon-porousSacrificial template for magnetic Co@C

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols incorporate built-in validation checkpoints to confirm successful topological assembly.

Protocol A: Solvothermal Synthesis of MOF-505 (3,3',5,5'- )

Objective: Synthesize a highly porous nbo topology framework with accessible Cu(II) open metal sites for gas adsorption.

  • Precursor Mixing: Dissolve 25 mg (0.076 mmol) of 3,3',5,5'-

    
     and 52 mg (0.22 mmol) of 
    
    
    
    in a solvent mixture of DMF/EtOH/
    
    
    (3:3:2 mL)[8].
    • Causality: The ternary solvent system balances ligand solubility (DMF) and controlled deprotonation kinetics (EtOH/

      
      ) to promote slow, defect-free crystallization.
      
  • Solvothermal Assembly: Seal the mixture in a Teflon-lined autoclave and heat isothermally at 65°C for 24 hours[8].

  • Activation (Critical Step): Harvest the blue-green block-shaped crystals. Wash extensively with DMF, followed by solvent exchange with dry acetone for 3 days.

    • Causality: Acetone has a lower boiling point and surface tension than DMF, preventing capillary-induced pore collapse during thermal activation.

  • Validation System:

    • Phase Purity: PXRD pattern must match the simulated nbo topology.

    • Desolvation: TGA must show a ~30% weight loss below 250°C, confirming the liberation of coordinated water and pore-dwelling acetone[2].

    • Porosity Confirmation: Activate the sample under vacuum at 120°C (crystals will turn deep purple, indicating the exposure of open metal sites)[8].

      
       adsorption at 77 K should yield a BET surface area of ~1830 m²/g[2].
      
Protocol B: Synthesis of Luminescent Zn-MOF (3,3',4,4'- )

Objective: Synthesize a densely interpenetrated bbf framework for optical biomarker sensing.

  • Precursor Mixing: Combine 3,3',4,4'-

    
    , 
    
    
    
    , and an auxiliary nitrogen-donor ligand (e.g., 1,2-mbix) in a 1:2:2 molar ratio in an EtOH/
    
    
    solution[3].
  • Hydrothermal Assembly: Heat the sealed vessel at 120°C for 72 hours.

    • Causality: The higher temperature provides the thermodynamic activation energy required to force the sterically hindered vicinal isomer into a densely interpenetrated network[3].

  • Validation System:

    • Optical Baseline: Record the solid-state photoluminescence spectrum. Excitation at 288 nm should yield a strong emission peak at ~350-400 nm[4].

Advanced Application: Optical Sensing Mechanisms

Because 3,3',4,4'-


 MOFs lack the porosity for bulk gas storage, their primary utility lies in their photophysical properties. The dense aromatic stacking makes them highly sensitive to electron-rich or electron-deficient analytes diffusing onto their surface.

Luminescence_Mechanism MOF Zn-MOF (3,3',4,4'-H4bptc) Excitation (λ=288 nm) Target1 Uric Acid / Fe³⁺ (Analyte) MOF->Target1 Target2 Tryptophan (Analyte) MOF->Target2 Mech1 Competitive Absorption (Energy Transfer) Target1->Mech1 Mech2 Photoinduced Electron Transfer (PET) Target2->Mech2 Out1 Fluorescence Quenching (Turn-OFF) Mech1->Out1 Out2 Fluorescence Enhancement (Turn-ON) Mech2->Out2

Figure 2: Luminescence sensing mechanisms (Turn-ON/OFF) in 3,3',4,4'-H4bptc based MOFs.

  • Turn-OFF Sensing (Uric Acid /

    
    ):  Analytes like Uric Acid or 
    
    
    
    possess absorption bands that overlap with the excitation/emission spectra of the MOF. This triggers competitive absorption (inner filter effect), quenching the MOF's natural fluorescence[3][4].
  • Turn-ON Sensing (Tryptophan): Electron-rich analytes like Tryptophan donate electrons to the conduction band of the MOF ligand via Photoinduced Electron Transfer (PET), drastically enhancing the emission intensity[3].

References

  • CrystEngComm - RSC Publishing. "A fluorescent Zn(II) metal–organic framework... for sensing of UA and Trp". rsc.org.
  • Yan Wang's research works. "Synthesis of a Magnetic Co@C Material via the Design of a MOF Precursor". researchgate.net.
  • Effect of Metal Ions on the Structures of Coordination Polymers Based on Biphenyl-2,2′,4,4′-Tetracarboxylate. researchgate.net.
  • Two entangled Cd(II) MOFs of sebacic acid and bis(2-methyl-imidazole) ligands for selective sensing of Fe3+. researchgate.net.
  • Two Cd(II) MOFs of Flexible Aliphatic Dicarboxylate Ligands... researchgate.net.
  • EP1874459B1 - High gas adsorption in a microporous metal-organic framework with open-metal sites. google.com.
  • Crystal Engineering of an nbo Topology MetalOrganic Framework. usf.edu.
  • High H2 Adsorption in a Microporous Metal. berkeley.edu.

Sources

A Researcher's Guide to Evaluating the Porosity of MOFs Synthesized with [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount in dictating the final architecture and, consequently, the material's properties. Among the myriad of potential building blocks, [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid stands out as a linker of significant interest. Its rigid, yet torsion-prone biphenyl core, coupled with four carboxylic acid attachment points, offers a unique geometric constraint that can lead to novel framework topologies with potentially high porosity and stability. These characteristics are particularly sought after in applications such as drug delivery, where pore size and surface area directly influence loading capacity and release kinetics.[1][2]

This guide provides a comprehensive framework for evaluating the porosity of MOFs synthesized with this intriguing linker. As direct, extensive porosity data for MOFs based on this compound is not yet widely reported in the literature, we will establish a robust comparative methodology. This involves a detailed examination of the standard techniques for porosity assessment, a comparative analysis with well-characterized MOFs derived from analogous linkers, and a projection of the potential porous properties of these novel materials.

The Significance of Porosity in MOFs for Drug Delivery

The efficacy of a MOF as a drug delivery vehicle is intrinsically linked to its porous structure.[3] Key parameters include:

  • High Surface Area: A larger surface area, typically measured in square meters per gram (m²/g), allows for a greater amount of drug molecules to be adsorbed onto the framework's surface.[2]

  • Large Pore Volume: A substantial pore volume (cm³/g) is indicative of a greater capacity for encapsulating drug molecules within the MOF's cavities.

  • Tunable Pore Size: The dimensions of the pores are critical for accommodating specific drug molecules and for controlling their release rates.[3]

Synthesis and Structural Considerations with this compound

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the organic linker and a metal salt are heated in a suitable solvent.[4] In the case of this compound, its four carboxylate groups can coordinate to metal ions or clusters, leading to the formation of a three-dimensional framework.

Structural studies of coordination polymers synthesized with this linker and various metal ions, including uranyl, nickel, copper, and dysprosium, have revealed the formation of one-, two-, and three-dimensional assemblies.[5] A notable feature of these structures is the near-perpendicular arrangement of the two phenyl rings of the biphenyl core. This steric hindrance can prevent the formation of highly symmetric, interpenetrated structures, which is often a challenge in the design of highly porous MOFs.[6] This inherent twist in the linker is a promising attribute for creating open and accessible pore structures.

The Gold Standard for Porosity Evaluation: Gas Physisorption

The most widely accepted method for determining the porosity of MOFs is gas physisorption, typically using nitrogen at 77 K.[7] The data obtained from this technique allows for the calculation of several key parameters that define the porous nature of the material.

The Brunauer-Emmett-Teller (BET) Method for Surface Area Determination

The BET theory is the cornerstone of surface area analysis for porous materials.[8] It describes the multilayer adsorption of gas molecules on a solid surface and provides a means to calculate the specific surface area. The analysis involves measuring the amount of gas adsorbed at various relative pressures (P/P₀) and fitting the data to the BET equation.

Experimental Workflow for Porosity Analysis

The following diagram outlines the typical workflow for evaluating the porosity of a newly synthesized MOF.

G cluster_synthesis MOF Synthesis cluster_activation Activation cluster_analysis Porosity Analysis synthesis Solvothermal/Hydrothermal Synthesis of MOF with [1,1'-Biphenyl]-2,2',6,6'- tetracarboxylic acid activation Solvent Exchange and Heating under Vacuum to Remove Guest Molecules synthesis->activation Post-synthesis Purification degas Degassing of the Sample (Pre-analysis) activation->degas Sample Preparation physisorption Nitrogen Physisorption Measurement at 77 K degas->physisorption Analysis data_analysis Data Analysis: - Isotherm Plotting - BET Surface Area - Pore Volume - Pore Size Distribution physisorption->data_analysis Results

Caption: Experimental workflow for the synthesis and porosity evaluation of a MOF.

Step-by-Step Protocol for BET Analysis
  • Sample Activation: Freshly synthesized MOFs contain solvent molecules within their pores that must be removed to allow for gas adsorption. This is typically achieved by soaking the MOF in a volatile solvent followed by heating under a dynamic vacuum.[9]

  • Degassing: Prior to analysis, the activated MOF sample is further degassed in the analysis instrument to remove any residual adsorbed molecules.

  • Nitrogen Adsorption/Desorption: The instrument then introduces controlled amounts of nitrogen gas to the sample at liquid nitrogen temperature (77 K) and measures the amount of gas adsorbed at various relative pressures. A full adsorption and desorption isotherm is typically collected.

  • Data Analysis:

    • Isotherm Type: The shape of the isotherm provides initial qualitative information about the pore structure (microporous, mesoporous, or macroporous).

    • BET Surface Area: The data from the low-pressure region of the isotherm is used to calculate the BET surface area.

    • Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to 1.

    • Pore Size Distribution: Models such as Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) can be applied to the isotherm data to determine the distribution of pore sizes.

Comparative Analysis: Benchmarking Against Established MOFs

To contextualize the potential porosity of MOFs synthesized with this compound, it is instructive to compare them with well-known MOFs that feature structurally similar linkers or exhibit high porosity.

MOF NameOrganic LinkerMetal Ion/ClusterBET Surface Area (m²/g)Pore Volume (cm³/g)Key Structural Features
MOF-5 (IRMOF-1) 1,4-Benzenedicarboxylic acidZn₄O~3800[10]~1.55[10]Cubic framework with large, open pores.
UiO-67 Biphenyl-4,4'-dicarboxylic acidZr₆O₄(OH)₄~1415-1877[8][11]~0.85[8]Highly stable framework with tunable porosity.
MIL-101(Cr) Terephthalic acidCr₃O~3200-3900[12]~1.4-2.1[12]Mesoporous cages with large windows.
Hypothetical MOF This compoundVarious (e.g., Zr, Cu, Zn)To be determinedTo be determinedExpected to have a non-interpenetrated, rigid framework due to the twisted linker geometry.

Note: The reported values for BET surface area and pore volume can vary depending on the synthesis and activation conditions.

The comparison with UiO-67 is particularly relevant, as it is also based on a biphenyl dicarboxylate linker. The extended and more sterically hindered nature of this compound could potentially lead to even larger pore volumes and surface areas, provided that a stable, non-interpenetrated framework can be achieved.

Logical Framework for Predicting Porosity

The structural characteristics of the this compound linker allow for some logical predictions regarding the porosity of the resulting MOFs.

G cluster_linker Linker Properties cluster_implications Structural Implications for MOF cluster_porosity Predicted Porous Properties linker [1,1'-Biphenyl]-2,2',6,6'- tetracarboxylic acid attributes Rigid Biphenyl Core Twisted Conformation Four Carboxylate Groups linker->attributes structure Formation of 3D Framework Prevention of Interpenetration Creation of Large, Open Pores attributes->structure Leads to porosity High BET Surface Area Large Pore Volume Potentially Tunable Pore Size structure->porosity Results in

Caption: Logical framework for predicting the porous properties of MOFs based on the linker structure.

Concluding Remarks for the Field Researcher

While the direct experimental data on the porosity of MOFs synthesized with this compound is still emerging, the structural characteristics of this linker present a compelling case for its potential in creating highly porous materials. The twisted biphenyl core is a key design element that can be exploited to prevent framework interpenetration, a common obstacle in the pursuit of high porosity.

For researchers and drug development professionals, the path forward is clear: the synthesis of novel MOFs with this linker, followed by rigorous porosity evaluation using the standardized methods outlined in this guide, is a promising avenue for the discovery of next-generation drug delivery platforms. The comparative data from established MOFs provides a valuable benchmark for success. The exploration of different metal nodes in combination with this unique tetracarboxylate linker will undoubtedly expand the rich and diverse landscape of metal-organic frameworks.

References

  • Gao, W., et al. (2022). The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review. RSC Advances, 12(26), 16453-16473.
  • Wikipedia. (2024). MOF-5.
  • ResearchGate. (n.d.). The BET surface area and pore volume of MIL-101(Cr) and amine-MIL-101(Cr).
  • MDPI. (2025). Experimental Study on the Adsorption Performance of Metal–Organic Framework MIL-101 (Cr) for Indoor Toluene. Toxics, 13(7), 589.
  • Bromberg, L., et al. (2012). Metal–organic frameworks of the MIL-101 family as heterogeneous single-site catalysts. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 370(1968), 2655-2675.
  • CORE. (n.d.).
  • Nanoshel LLC. (n.d.). Zinc Metal Organic Framework - MOF-5, Purity.
  • Semantic Scholar. (2020). Systematic analysis of porosities in metal-organic frameworks.
  • ACS Publications. (2018). A Thiol-Functionalized UiO-67-Type Porous Single Crystal: Filling in the Synthetic Gap. Inorganic Chemistry, 58(1), 849-855.
  • Northwestern University. (2012). Metal−Organic Framework Materials with Ultrahigh Surface Areas: Is the Sky the Limit?. Accounts of Chemical Research, 45(10), 1780-1788.
  • RSC Publishing. (n.d.). Controlling interpenetration for tuning porosity and luminescence properties of flexible MOFs based on biphenyl-4,4′-dicarboxylic acid. CrystEngComm.
  • Malaysian Journal of Chemical Engineering & Technology. (2023). Synthesis and characterisation of MIL-101(Cr) using different additives. 6(1), 1-8.
  • OSTI.GOV. (2018).
  • CD Bioparticles. (n.d.). MIL-101 (Cr).
  • ResearchGate. (2025). Two new frameworks for biphenyl-3,3′,5,5′-tetracarboxylic acid and nitrogen-containing organics.
  • Frontiers. (2025).
  • ResearchGate. (n.d.).
  • Journal of Pure and Applied Microbiology. (2024). Synthesis of UiO-67 Metal-organic Frameworks (MOFs)
  • ResearchGate. (n.d.).
  • University of Kentucky X-Ray Crystallography Facility. (n.d.). A Mesoporous Metal-Organic Framework with Permanent Porosity.
  • ACS Publications. (2014). Synthesis and Characterization of Metal–Organic Framework-74 Containing 2, 4, 6, 8, and 10 Different Metals. Inorganic Chemistry, 53(12), 6058-6063.
  • ProQuest. (n.d.).
  • Frontiers. (2020). Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Frontiers in Chemistry, 8.
  • MDPI. (2022). Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption.
  • PubMed. (2014). Synthesis and characterization of metal-organic framework-74 containing 2, 4, 6, 8, and 10 different metals.
  • RSC Publishing. (n.d.). Biphenyl tetracarboxylic acid-based metal–organic frameworks: a case of topology-dependent thermal expansion.
  • RSC Publishing. (n.d.).
  • ResearchGate. (2010). Ultrahigh Porosity in Metal-Organic Frameworks.
  • PubMed. (2015). Uranyl Ion Complexes with 1,1'-Biphenyl-2,2',6,6'-tetracarboxylic Acid: Structural and Spectroscopic Studies of One- to Three-Dimensional Assemblies. Inorganic Chemistry, 54(15), 7439-7448.

Sources

High-Performance Scaffold Analysis: Mechanical & Structural Profiling of [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of polymers derived from [1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid (often abbreviated as H₄BPTC or 2,2',6,6'-H₄bptc).

Editorial Note on Nomenclature and Polymer Class: It is critical to distinguish this specific isomer (2,2',6,6') from the industrially common 3,3',4,4'-isomer (s-BPDA) used in high-strength polyimides (e.g., Upilex®). Due to the specific 2,6-substitution pattern on the phenyl rings, the 2,2',6,6' isomer cannot form the standard 5-membered cyclic anhydride rings required for linear polyimide synthesis (steric and geometric constraints prevent 2,6-anhydride formation).

Therefore, this guide focuses on the primary application of this monomer: Metal-Organic Coordination Polymers (MOFs) and Supramolecular Networks , which are highly relevant in drug delivery for their porosity and tunable mechanical stability.

Part 1: Executive Summary & Structural Logic

The mechanical performance of polymers based on this compound is dictated by Atropisomerism and Steric Hindrance . Unlike planar monomers that stack efficiently to create high-tensile-strength plastics, the 2,2',6,6' substitution forces the two phenyl rings into a nearly perpendicular conformation (dihedral angle ~51°–86°).

The "Ortho-Twist" Effect
  • Structural Consequence: The four ortho-carboxyl groups create a "twisted" scaffold that prevents dense chain packing.

  • Mechanical Result: These materials do not form flexible, tough films. Instead, they form rigid, porous crystalline lattices (Coordination Polymers) with high Bulk Modulus (

    
    ) but low fracture toughness compared to organic thermoplastics.
    
  • Drug Development Utility: The permanent porosity and rigid open framework make them ideal candidates for guest-host drug delivery systems , where mechanical stability refers to the framework's resistance to collapse under osmotic pressure or desolvation.

Part 2: Comparative Analysis Guide

This section compares the 2,2',6,6'-H₄BPTC coordination polymers against standard organic polyimides (used as a baseline for "mechanical strength") and alternative MOF linkers.

Table 1: Mechanical and Physicochemical Profile Comparison[1]
FeatureTarget: 2,2',6,6'-H₄BPTC Polymers Alternative A: 3,3',4,4'-BPDA Polyimides Alternative B: Zr-Terephthalate MOFs (UiO-66)
Polymer Class Metal-Organic Coordination Polymer (MOF)Organic Linear Polyimide (Thermoplastic)Metal-Organic Framework
Primary Bond Coordinate Covalent (Metal-Ligand)Covalent (Imide Linkage)Coordinate Covalent
Mechanical Mode Rigid/Brittle (High Young's Modulus, Low Strain)Tough/Flexible (High Tensile Strength, High Elongation)Rigid (High Bulk Modulus)
Geometry Twisted (Dihedral ~80°)

3D Network
Planar/Linear

Chain Entanglement
Linear Linker

Cubic Cage
Porosity High (Permanent Microporosity)Low (Dense Packing)Very High
Drug Loading Excellent (Intercalation in twisted voids)Poor (Surface adsorption only)Excellent (Cage encapsulation)
Stability pH-sensitive (Metal dependent)High Thermal/Chemical StabilityHigh Chemical Stability
Critical Analysis for Drug Development
  • Mechanical Stability in Vivo: Unlike organic polymers which rely on chain entanglement for durability, 2,2',6,6'-H₄BPTC polymers rely on the coordination bond strength . Researchers must assess the Shear Modulus (

    
    )  of the micro-crystals to ensure they do not pulverize into inflammatory micro-particulates during injection or circulation.
    
  • The "Anhydride Blockade": You cannot synthesize a standard polyimide from this monomer. The 2,6-carboxyl distance is too large to form a stable 5-membered imide ring. Attempts to force polymerization result in crosslinked, undefined networks rather than linear chains.

Part 3: Experimental Protocols

Protocol A: Synthesis of 2,2',6,6'-H₄BPTC Coordination Polymers (Solvothermal Method)

Context: This protocol creates a crystalline scaffold suitable for drug loading (e.g., Doxorubicin or Diclofenac).

Reagents:

  • This compound (H₄BPTC).[1]

  • Metal Salt:

    
     (for biocompatibility) or 
    
    
    
    (for structural studies).
  • Solvent: DMF/Ethanol/Water mixture (3:1:1 v/v).

Workflow:

  • Dissolution: Dissolve 0.1 mmol H₄BPTC and 0.2 mmol Metal Salt in 10 mL solvent mixture. Sonicate for 15 mins to ensure homogeneity.

  • Crystallization: Seal in a Teflon-lined autoclave. Heat to 120°C for 72 hours .

    • Why: Slow heating promotes the formation of defect-free single crystals required for mechanical indentation testing.

  • Cooling: Cool to room temperature at a rate of 5°C/hour.

    • Mechanistic Insight: Rapid cooling induces thermal stress fractures in the framework, compromising the bulk modulus.

  • Activation: Wash crystals with DMF, then soak in acetone for 3 days (refreshing daily) to exchange solvent.

  • Desolvation: Heat under vacuum (

    
     Torr) at 100°C to remove guest solvent molecules, activating the pores for drug loading.
    
Protocol B: Assessing Mechanical Stability (Nanoindentation)

Context: Since these "polymers" are crystalline solids, standard tensile testing (ASTM D638) is impossible. Use Nanoindentation to determine the Elastic Modulus (


) and Hardness (

).
  • Mounting: Embed the activated crystal in epoxy resin and polish the surface to <10 nm roughness.

  • Indentation: Use a Berkovich diamond tip.

  • Load Function: Apply a load-control function (max load 5 mN) with a loading rate of 0.1 mN/s.

  • Calculation: Extract Young's Modulus using the Oliver-Pharr method from the unloading curve.

    • Target Metric: A viable drug carrier MOF should exhibit

      
       to withstand tableting pressures.
      

Part 4: Mechanism of Action & Workflow Visualization

The following diagram illustrates why the 2,2',6,6' isomer forms porous networks rather than linear plastics, and how this structure facilitates drug delivery.

G Monomer This compound Steric Steric Hindrance (Ortho-Effect) Monomer->Steric Twist Twisted Conformation (Dihedral Angle ~51°-86°) Steric->Twist NoAnhydride Inability to form Cyclic Anhydride (2,6-position) Twist->NoAnhydride Geometric Constraint MetalCoord Metal Ion Coordination (Zn2+, Cu2+, Lanthanides) Twist->MetalCoord Carboxyl Exposure NoLinear No Linear Chain Packing (Low Tensile Strength) NoAnhydride->NoLinear MOF 3D Coordination Polymer (MOF) Rigid, Porous Framework MetalCoord->MOF DrugLoad Drug Encapsulation (e.g., Diclofenac, Doxorubicin) MOF->DrugLoad High Free Volume Release Controlled Release via pH-dependent degradation DrugLoad->Release

Caption: Structural logic dictating the formation of porous coordination polymers over linear plastics due to the 2,2',6,6' steric twist.

Part 5: References

  • Thuéry, P., & Masci, B. (2015). Uranyl Ion Complexes with 1,1′-Biphenyl-2,2′,6,6′-tetracarboxylic Acid: Structural and Spectroscopic Studies of One- to Three-Dimensional Assemblies. Inorganic Chemistry, 54(14), 6986–6999.

  • Li, Y., Peng, G., & Yu, Y. (2020). Applications of Metal Organic Frameworks in Drug Delivery and Therapy. SCITEPRESS – Science and Technology Publications.

  • Sun, Y., et al. (2016). 1,1′-Biphenyl-2,2′,5,5′-tetracarboxylic acid (and isomeric comparisons). IUCrData, 1, x161306. (Provides crystallographic data on the twist angles of BPDA isomers).

  • Hasegawa, M. (2001). Polyimides Derived from Biphenyltetracarboxylic Dianhydrides: Structure-Property Relationships. Tokyo Institute of Technology. (Foundational text on why 3,3',4,4' is preferred for mechanics over hindered isomers).

Sources

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